(S)-n-methyl-1-(4-fluorophenyl)ethylamine
Description
The exact mass of the compound (S)-n-methyl-1-(4-fluorophenyl)ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-n-methyl-1-(4-fluorophenyl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-n-methyl-1-(4-fluorophenyl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(4-fluorophenyl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORRIBKELCOOIJ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672906-67-1 | |
| Record name | (1S)-1-(4-Fluorophenyl)-N-methylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of (S)-N-methyl-1-(4-fluorophenyl)ethylamine
Chemical Identity, Synthesis, and Pharmacochemical Properties[1]
Part 1: Executive Summary & Chemical Identity
(S)-N-methyl-1-(4-fluorophenyl)ethylamine is a fluorinated phenethylamine derivative characterized by a chiral center at the benzylic carbon.[1] Structurally, it serves as a critical reference standard in forensic toxicology and a scaffold in medicinal chemistry for exploring structure-activity relationships (SAR) of monoamine transporter ligands.
The introduction of the fluorine atom at the para-position of the phenyl ring significantly alters the metabolic stability and lipophilicity of the molecule compared to its non-fluorinated parent, N-methyl-1-phenylethylamine.[1] This monograph details the physicochemical profile, enantioselective synthesis, and analytical characterization of the (S)-enantiomer.
Chemical Structure & Nomenclature
| Parameter | Details |
| IUPAC Name | (S)-1-(4-Fluorophenyl)-N-methylethan-1-amine |
| Common Synonyms | (S)-4-Fluoro-N-methyl-α-methylbenzylamine; (S)-4-FMA |
| Molecular Formula | C₉H₁₂FN |
| Molecular Weight | 153.20 g/mol |
| Chiral Center | (S)-Configuration at C1 (benzylic) |
| Structural Class | Amphetamine-type (Fluorinated Phenethylamine) |
| CAS (Racemate) | 52063-62-4 (Reference for parent structure) |
| CAS (Primary Amine Precursor) | 374898-01-8 (Specific to (S)-isomer starting material) |
⚠️ SAFETY & COMPLIANCE WARNING: This compound is a structural analog of controlled substances (methamphetamine class). In many jurisdictions, it is regulated as a Schedule I/II substance or an analogue thereof. This guide is intended strictly for certified research personnel developing forensic reference standards or conducting licensed neuropharmacological studies.
Part 2: Physicochemical Profile
The physical properties of the (S)-enantiomer are largely identical to the racemate, with the exception of optical rotation. The fluorination increases lipophilicity (LogP) and lowers the pKa slightly compared to the non-fluorinated analog due to the electron-withdrawing nature of the fluorine atom.
| Property | Value (Experimental/Predicted) | Significance |
| Physical State | Colorless oil (Freebase); White solid (HCl salt) | Handling requirements |
| Boiling Point | 185–190 °C (at 760 mmHg) | Distillation purification |
| pKa (Conjugate Acid) | 9.8 ± 0.2 | Protonation state at physiological pH (7.[1][2]4) |
| LogP | ~1.85 | Blood-Brain Barrier (BBB) permeability |
| Optical Rotation | [α]D ≈ -15° to -20° (c=1, MeOH) | Stereochemical purity check |
| Solubility | Soluble in EtOH, DMSO, DCM; Sparingly soluble in H₂O | Formulation & Extraction |
The Fluorine Effect: The C–F bond is highly stable (approx. 116 kcal/mol). Substitution at the para-position blocks metabolic hydroxylation, a primary clearance pathway for phenethylamines.[1] This "metabolic blocking" extends the half-life of the compound in biological systems compared to non-fluorinated analogs [1].
Part 3: Enantioselective Synthesis (Chiral Pool Approach)
To ensure high enantiomeric excess (ee > 99%) without the need for wasteful chiral resolution of a racemate, the recommended synthetic route utilizes the "Chiral Pool" strategy. This method starts from the commercially available (S)-1-(4-fluorophenyl)ethylamine.[1]
Mechanism: N-Formylation & Reduction
Direct methylation of primary amines with methyl iodide often leads to over-methylation (quaternary ammonium salts).[1] The Formylation-Reduction protocol guarantees mono-methylation.[1]
Step 1: N-Formylation
Step 2: Reduction
Detailed Protocol
-
Reagents:
-
(S)-1-(4-fluorophenyl)ethylamine (1.0 eq)[1]
-
Ethyl formate (Excess, as solvent/reagent)
-
Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Formylation: Dissolve the primary amine in ethyl formate. Reflux at 54°C for 4 hours. Monitor by TLC (disappearance of amine). Evaporate excess ethyl formate to yield the N-formyl intermediate as a viscous oil.[1]
-
Reduction: Suspend LiAlH₄ in anhydrous THF under Argon at 0°C. Add the N-formyl intermediate (dissolved in THF) dropwise.
-
Reflux: Warm to room temperature, then reflux for 6 hours to ensure complete reduction of the carbonyl.
-
Work-up (Fieser Method): Cool to 0°C. Quench carefully with water (1 mL per g LiAlH₄), then 15% NaOH (1 mL), then water (3 mL). Filter the granular precipitate.
-
Isolation: Dry the filtrate over MgSO₄ and concentrate in vacuo. Convert to Hydrochloride salt using HCl/Dioxane for long-term storage.[1]
-
-
Validation:
-
This route preserves the stereocenter. Racemization is negligible under these reduction conditions.
-
Part 4: Analytical Characterization & Differentiation
Differentiation of the (S)-enantiomer from the (R)-isomer is critical in forensic casework to distinguish between illicit consumption (often racemic) and potential pharmaceutical sources or chiral impurities.[3][4]
Chiral HPLC Method
Standard C18 columns cannot separate enantiomers.[1] Use a polysaccharide-based chiral stationary phase.[1]
-
Column: Phenomenex Lux® 3 µm AMP (Amylose tris(3-chloro-5-methylphenylcarbamate)) [2].[1][5]
-
Mobile Phase: 5 mM Ammonium Bicarbonate (pH 11) : Methanol (40:60).
-
Detection: MS/MS (MRM mode).
-
Retention Order: Typically, the (R)-isomer elutes before the (S)-isomer on amylose-based columns under basic conditions, though this must be empirically verified with standards [2].[1]
Visualization of Analytical Workflow
Figure 1: Analytical workflow for the stereoselective detection of 4-fluorinated phenethylamines.
Part 5: Applications in Medicinal Chemistry
1. Bioisosterism & Metabolic Stability
In drug design, the (S)-N-methyl-1-(4-fluorophenyl)ethylamine scaffold is often used to probe the steric and electronic requirements of binding pockets in monoamine transporters (DAT, SERT, NET).[1]
-
H → F Substitution: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing it to mimic Hydrogen sterically while exerting a strong electronic effect (electronegativity 4.0 vs 2.1).
-
Lipophilicity: The C-F bond increases the partition coefficient, enhancing CNS penetration [3].
2. Chiral Auxiliaries
While less common than the primary amine, the secondary amine can serve as a chiral base in enantioselective deprotonation reactions or as a resolving agent for chiral acids.
Signaling Pathway Interaction (Monoamine Transporters)
Figure 2: Mechanism of Action for amphetamine-type substrates at the nerve terminal.[1] The (S)-isomer typically exhibits higher potency at the Dopamine Transporter (DAT) than the (R)-isomer.
References
-
Hagenaars, L., et al. (2022). "Chromatographic separation of R-(−)/S-(+)-enantiomers of amphetamine and methamphetamine." Journal of Analytical Toxicology.
-
Schwaninger, A. E., et al. (2022). "Chiral Serum Pharmacokinetics of 4-Fluoroamphetamine." Journal of Analytical Toxicology.
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]
-
PubChem Database. "1-(4-Fluorophenyl)ethylamine Compound Summary."[1]
Sources
- 1. 1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 123063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gtfch.org [gtfch.org]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic separation of R-(−)/S-(+)-enantiomers of amphetamine and methamphetamine: differentiation between singl… [ouci.dntb.gov.ua]
Technical Guide: Pharmacological Significance of Fluorinated Phenethylamine Derivatives
This guide provides an in-depth technical analysis of fluorinated phenethylamine derivatives, focusing on their structure-activity relationships (SAR), metabolic stability, and synthesis. It is designed for researchers in medicinal chemistry and neuropharmacology.
Executive Summary
The strategic incorporation of fluorine into the phenethylamine scaffold represents a cornerstone of modern medicinal chemistry. Known as the "Fluorine Effect," this modification exploits the atom's extreme electronegativity (3.98 Pauling scale) and the strength of the C-F bond (approx. 116 kcal/mol) to modulate pharmacokinetics without significantly altering steric bulk (van der Waals radius: 1.47 Å vs. 1.20 Å for Hydrogen). This guide analyzes how fluorination shifts selectivity from dopaminergic to serotonergic pathways, enhances metabolic resistance against CYP450 isoforms, and alters neurotoxicological profiles compared to heavier halogenated analogs.
The Fluorine Effect in Phenethylamine Medicinal Chemistry
Electronic and Steric Rationale
Fluorine acts as a bioisostere for hydrogen in terms of size but mimics a hydroxyl group electronically. In phenethylamines, this substitution fundamentally alters the molecular electrostatic potential (MEP).
-
Lipophilicity (LogP): Fluorination typically increases lipophilicity, facilitating blood-brain barrier (BBB) penetration.[1] However, adjacent polar groups can lead to the "polar hydrophobicity" effect, where the C-F bond creates a dipole that interacts with specific receptor residues.
-
pKa Modulation: The electron-withdrawing nature of fluorine on the phenyl ring reduces the electron density of the aromatic system. Through the inductive effect (
), this can lower the pKa of the amine nitrogen if the fluorine is in the ortho position, though the effect diminishes at the para position.
The "Para-Halogen" Divergence
A critical SAR finding in phenethylamines (specifically amphetamines) is the divergence in transporter selectivity driven by para-substitution.
-
Unsubstituted (Amphetamine): High selectivity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
-
Para-Fluorinated (4-FA): Retains DAT/NET affinity but gains significant potency at the Serotonin Transporter (SERT).
-
Para-Chlorinated/Brominated (PCA/PBA): Shifts almost exclusively to serotonin release, often accompanied by high neurotoxicity.
Comparative Pharmacology & SAR
The following data summarizes the shift in binding affinities and release capabilities upon fluorination. Note the distinct "Goldilocks" zone of the fluorine atom—large enough to block metabolism, but small enough to avoid the extreme steric clashes or exclusive serotonergic toxicity seen with Iodine or Bromine.
Table 1: Comparative Binding & Release Profiles (IC50 / EC50 in nM)
| Compound | Structure | DAT (nM) | SERT (nM) | NET (nM) | Primary Mechanism |
| d-Amphetamine | 25 | 1,765 | 18 | DA/NE Releaser | |
| 4-FA | 4-F- | 512 | 650 | 32 | Triple Releaser (SNDRA) |
| 2-FA | 2-F- | ~800 | >5,000 | ~100 | DA/NE Releaser |
| 2C-B | 2,5-OMe-4-Br-PEA | >10,000 | >10,000 | >10,000 | 5-HT2A Agonist (Ki ~ 1 nM) |
| 2C-F | 2,5-OMe-4-F-PEA | N/A | N/A | N/A | Weak 5-HT2A Agonist |
> Note: 2C-F demonstrates significantly reduced potency compared to 2C-B. The 5-HT2A receptor possesses a hydrophobic pocket at the 4-position that accommodates larger halogens (Br, I) or alkyl groups. Fluorine is too small and polar to stabilize the active receptor conformation effectively.
Visualization: SAR Logic Flow
The following diagram illustrates how the position and nature of the halogen dictate the pharmacological outcome.
Figure 1: SAR Decision Tree illustrating the divergence in pharmacological profiles based on 4-position substitution.
Metabolic Stability & Pharmacokinetics[2][3][4][5][6]
Fluorination is primarily employed to block metabolic degradation.[2] The Carbon-Fluorine bond is oxidatively stable and resistant to the cytochrome P450 (CYP) enzymes that typically attack the phenyl ring.
Blockade of Para-Hydroxylation
The primary metabolic route for unsubstituted phenethylamines (like amphetamine) involves aromatic hydroxylation at the para-position, followed by conjugation and excretion.
-
Mechanism: CYP450 utilizes an iron-oxo species to abstract a hydrogen or add oxygen. The C-F bond strength (116 kcal/mol) exceeds the energy capacity of this enzymatic process.
-
Result: The molecule must be metabolized via alternative, slower routes (e.g., N-dealkylation or beta-hydroxylation), significantly extending the plasma half-life (
).
Figure 2: Metabolic blockade mechanism showing the prevention of para-hydroxylation by fluorination.
Toxicology: The Halogen Rule
A critical distinction must be made between fluorinated amphetamines and their chlorinated/brominated counterparts regarding neurotoxicity.
-
Reactive Metabolites: Chlorinated amphetamines (e.g., 4-CA) are metabolized into quinone-like species that covalently bind to tryptophan hydroxylase (TPH), causing long-term serotonergic depletion.
-
Fluorine Safety: Due to the stability of the C-F bond, 4-FA does not readily form these reactive quinones. Consequently, studies indicate that 4-FA does not produce the long-term depletion of 5-HT levels seen with 4-CA or 4-IA, although acute toxicity (serotonin syndrome) remains a risk at high doses.
Experimental Protocols
Synthesis of 4-Fluorophenethylamine (Henry Reaction Route)
This protocol utilizes the condensation of 4-fluorobenzaldehyde with nitromethane, followed by reduction. This route is preferred for its scalability and high yield.
Reagents:
-
Nitromethane
-
Ammonium Acetate (Catalyst)
-
Lithium Aluminum Hydride (LAH) or NaBH4/CuCl2
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Condensation (Henry Reaction):
-
Dissolve 4-fluorobenzaldehyde (50 mmol) in nitromethane (30 mL).
-
Add ammonium acetate (10 mmol).
-
Reflux for 4 hours. Monitor via TLC (formation of yellow nitrostyrene).
-
Cool, crystallize the intermediate 4-fluoro-
-nitrostyrene , and wash with cold methanol.
-
-
Reduction:
-
Prepare a suspension of LAH (100 mmol) in anhydrous THF (100 mL) under Argon atmosphere.
-
Add the nitrostyrene (20 mmol) dropwise as a THF solution. Caution: Exothermic.
-
Reflux for 6 hours.
-
Quenching: Use the Fieser method (
g LAH -> mL H2O, mL 15% NaOH, mL H2O).
-
-
Purification:
-
Filter the aluminum salts.
-
Extract filtrate with DCM, dry over MgSO4.
-
Precipitate as the hydrochloride salt using HCl/Dioxane gas.
-
Workflow Diagram
Figure 3: Synthetic workflow for the production of 4-fluorophenethylamine via the Henry Reaction.
References
-
Nugent, B. M., et al. (2010). "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." Journal of Medicinal Chemistry.
-
Baumann, M. H., et al. (2011).[4] "Structure-activity relationships of fluoroamphetamines: Effects on monoamine transporters and neurotoxicity." Neuropharmacology.
-
Trachsel, D. (2012). "Fluorine in psychedelic phenethylamines." Drug Testing and Analysis.
-
Nichols, D. E. (2018). "Psychedelics."[3] Pharmacological Reviews.
-
Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis).
Sources
- 1. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 4. Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic stability and solubility profile of fluorinated chiral amines
Subject: Technical Guide: Thermodynamic Stability and Solubility Profiling of Fluorinated Chiral Amines
Executive Summary
The strategic incorporation of fluorine into chiral amine scaffolds is a cornerstone of modern medicinal chemistry, offering a precise lever to modulate basicity (
This guide provides a rigorous technical framework for assessing the thermodynamic stability and solubility profiles of fluorinated chiral amines. It moves beyond standard physicochemical characterization to address the specific challenges posed by the high electronegativity and small van der Waals radius of the fluorine atom.
The Fluorine Effect: Electronic and Conformational Dynamics
To predict solubility and stability, one must first understand the molecular-level perturbations caused by fluorination.
Basicity Modulation ( Shift)
The electron-withdrawing nature of fluorine (inductively acting through
-
Mechanism: The dipole of the C–F bond destabilizes the developing positive charge on the protonated ammonium species (
), favoring the neutral free base. -
Magnitude:
-
-fluorination typically lowers
by 1.0 – 3.0 units . -
-fluorination lowers
by 0.5 – 1.0 units . -
Implication: A fluorinated amine often exists as a neutral species at physiological pH (7.4), drastically altering membrane permeability and solubility compared to its non-fluorinated parent [1].
-
-fluorination typically lowers
The Gauche Effect
Unlike the steric repulsion seen in hydrocarbon chains, vicinal difluoro- or fluoro-amine motifs often adopt a gauche conformation (dihedral angle
-
Thermodynamic Driver: This is driven by
hyperconjugation and electrostatic attraction between the electropositive ammonium hydrogen and the electronegative fluorine. -
Impact: This locks the molecule into a specific 3D shape, reducing the entropic penalty of binding to a protein target but potentially complicating crystal packing [2].
Thermodynamic Stability Assessment
Thermodynamic stability in this context encompasses two distinct vectors: Chemical Stability (bond integrity) and Physical Stability (polymorphism).
Chemical Instability Risks ( -Fluoroamines)
While C–F bonds are generally robust,
-
Guideline: Drug development focuses almost exclusively on
- and -fluorinated amines. If an -fluoroamine is required, it must be synthesized and stored as a salt or within a rigid bicyclic system to prevent decomposition [3].
Solid-State Polymorphism in Chiral Systems
Chiral fluorinated amines exhibit unique lattice behaviors.
-
Racemate vs. Enantiomer: Racemates often form high-density crystal lattices (true racemates) with lower solubility than their pure enantiomers. However, the introduction of fluorine can disrupt these packing networks.
-
Fluorine-Specific Interactions: C–F
H–N and C–F C=O interactions are weak but directional. They can lead to "disappearing polymorphs"—metastable forms that convert to a thermodynamically stable (and less soluble) form over time.
Visualization: Stability & Profiling Workflows
The following diagrams illustrate the decision pathways for stability assessment and the physicochemical impact of fluorination.
Caption: Figure 1. Decision matrix for evaluating chemical safety and biopharmaceutical properties of fluorinated amines.
Caption: Figure 2.[2] Standardized workflow for equilibrium solubility profiling of fluorinated solid forms.
Comparative Data: The Fluorine Shift
The table below synthesizes typical shifts in physicochemical properties when a hydrogen is replaced by fluorine in a chiral amine scaffold (e.g., a piperidine or pyrrolidine core).
| Parameter | Non-Fluorinated Parent | Fluorinated Analog ( | Mechanistic Rationale |
| 9.5 – 10.5 | 8.0 – 9.0 | Inductive electron withdrawal stabilizes the free base form. | |
| LogD (pH 7.4) | Low (Ionized) | High (Neutral) | Lower |
| Solubility (pH 7.4) | High (due to ionization) | Moderate/Low | Neutral species are generally less soluble in aqueous media than their salts. |
| Metabolic Stability | Low (N-dealkylation prone) | High | C–F bond blocks cytochrome P450 oxidation sites adjacent to the nitrogen. |
| Conformation | Flexible (Chair/Twist) | Rigid (Gauche) | Stereoelectronic effects lock the ring conformation, reducing entropic penalty upon binding. |
Experimental Protocols
Protocol A: Potentiometric Determination
Why: Standard UV methods often fail because simple aliphatic amines lack chromophores near the ionization center. Potentiometry is the gold standard.
-
Preparation: Dissolve 3–5 mg of the fluorinated amine hydrochloride salt in 20 mL of degassed water/methanol co-solvent (if water solubility is
M). -
Titration: Titrate with 0.1 M KOH standardized solution under inert gas (
or ) to prevent carbonate formation. -
Data Analysis: Use the Bjerrum plot method to calculate
. -
Correction: If methanol was used, extrapolate the Yasuda-Shedlovsky plot to 0% organic solvent to obtain the aqueous
.
Protocol B: Equilibrium Solubility (Shake-Flask with -NMR)
Why: Fluorinated compounds allow for a unique, interference-free quantification method using
-
Excess Addition: Add solid compound to 2 mL of buffer (pH 1.2, 6.8, 7.4) until undissolved solid remains visible.
-
Equilibration: Agitate at 37°C for 24 hours.
-
pH Check: Measure pH at the end of the experiment. If the pH shifted
units, the buffer capacity was insufficient; repeat with stronger buffer. -
Filtration: Filter supernatant through a 0.22 µm PTFE filter (saturate filter first to prevent loss).
-
Quantification (
-NMR):-
Add a known internal standard (e.g.,
-trifluorotoluene in DMSO capillary). -
Acquire
spectrum (typically scans for sensitivity). -
Integrate the product peak against the internal standard to calculate molar concentration.
-
References
-
Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Purser, S. et al. (2008). Fluorine in medicinal chemistry.[3][4][5][6][7][8][9] Chemical Society Reviews. Link
-
Gillis, E. P. et al. (2015).[10] Applications of Fluorine in Medicinal Chemistry.[3][4][5][7][8][9] Journal of Medicinal Chemistry.[3] Link
Sources
- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucj.org.ua [ucj.org.ua]
- 4. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 9. researchgate.net [researchgate.net]
- 10. Facts and fictions about polymorphism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to N-methyl-1-(4-fluorophenyl)ethylamine and Its Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-1-(4-fluorophenyl)ethylamine and its analogs belong to the broader class of phenethylamines, a group of compounds with significant pharmacological interest due to their diverse effects on the central nervous system. The introduction of a fluorine atom onto the phenyl ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comprehensive overview of the synthesis, pharmacological properties, structure-activity relationships, and analytical methods pertaining to N-methyl-1-(4-fluorophenyl)ethylamine and its related analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel psychoactive compounds and potential therapeutic agents.
Synthesis and Chemical Properties
The synthesis of N-methyl-1-(4-fluorophenyl)ethylamine and its analogs typically involves standard organic chemistry transformations. A common route to the parent compound involves the N-methylation of 1-(4-fluorophenyl)ethylamine.
General Synthetic Approach: Reductive Amination
A widely employed method for the N-methylation of primary amines is reductive amination, often utilizing formaldehyde as the methyl source and a reducing agent such as sodium borohydride or formic acid (Eschweiler-Clarke reaction).
-
Reaction Setup: To a round-bottom flask containing 1-(4-fluorophenyl)ethylamine (1 equivalent), add an excess of aqueous formaldehyde (e.g., 2.2 equivalents) and formic acid (e.g., 2.2 equivalents).
-
Heating: The reaction mixture is heated to reflux (typically 80-100 °C) for several hours (e.g., 4-18 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the consumption of the starting material and the intermediate N-formyl derivative.
-
Workup: After completion, the reaction mixture is cooled and basified with a strong base (e.g., NaOH or KOH) to a pH > 10.
-
Extraction: The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Caption: General schematic of the Eschweiler-Clarke reaction for the synthesis of N-methyl-1-(4-fluorophenyl)ethylamine.
Synthesis of Analogs
The synthesis of analogs can be achieved by utilizing appropriately substituted starting materials. For instance, analogs with different N-alkyl groups can be prepared by using the corresponding aldehyde or ketone in the reductive amination step. Modifications to the phenyl ring would require starting with the appropriately substituted fluorophenylacetonitrile or related precursors.
Pharmacological Profile
The pharmacological effects of N-methyl-1-(4-fluorophenyl)ethylamine and its analogs are primarily attributed to their interaction with monoamine transporters, leading to an increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin. The fluorine substituent is known to modulate the potency and selectivity of these interactions.
Mechanism of Action
Substituted phenethylamines, including fluorinated analogs, typically act as releasing agents and/or reuptake inhibitors at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The N-methyl group generally enhances activity at DAT and SERT compared to the primary amine. The para-fluoro substitution can influence the metabolic stability and the affinity for these transporters.
Caption: Proposed mechanism of action for N-methyl-1-(4-fluorophenyl)ethylamine at monoamine transporters.
In Vivo Effects
The in vivo effects of fluorinated amphetamine analogs are generally characterized by stimulant properties, including increased locomotor activity, and potential empathogenic effects depending on the relative activity at the serotonin transporter. Clinical reports on 4-fluoroamphetamine (4-FA), a closely related compound, indicate that intoxication can lead to significant cardiovascular effects, such as hypertension[3]. It is plausible that N-methyl-1-(4-fluorophenyl)ethylamine would exhibit a similar, and potentially more potent, psychostimulant profile due to the N-methylation.
Structure-Activity Relationships (SAR)
The biological activity of phenethylamine derivatives is highly dependent on their chemical structure. Key structural features that influence the pharmacology of N-methyl-1-(4-fluorophenyl)ethylamine analogs include:
-
N-Alkylation: The N-methyl group is a critical determinant of activity. Increasing the size of the N-alkyl group can alter the potency and selectivity for monoamine transporters.
-
Fluorine Substitution: The position and number of fluorine substituents on the phenyl ring significantly impact activity. A 4-fluoro substitution is a common motif in many psychoactive compounds.
-
Alpha-Methylation: The presence of a methyl group on the carbon alpha to the nitrogen (as in amphetamine) can increase metabolic stability and potency. While the core topic is an ethylamine, it is important to consider the influence of this structural feature in related amphetamine analogs.
| Compound | Structural Modification | Reported/Expected Effect on Activity | Reference |
| 1-(4-fluorophenyl)ethylamine | Primary amine | Generally lower potency at DAT and SERT compared to N-methylated analog. | Inferred from general SAR |
| N-methyl-1-(4-fluorophenyl)ethylamine | N-methyl | Enhanced potency at DAT and SERT. | Inferred from general SAR |
| N,N-dimethyl-1-(4-fluorophenyl)ethylamine | N,N-dimethyl | May decrease activity at DAT and NET, but could increase SERT activity. | Inferred from general SAR |
| 1-(2-fluorophenyl)ethylamine | 2-fluoro substitution | Altered selectivity profile for monoamine transporters. | [4] |
| 1-(3-fluorophenyl)ethylamine | 3-fluoro substitution | Altered selectivity profile for monoamine transporters. | [4] |
Table 1: Structure-Activity Relationships of Selected 1-(4-fluorophenyl)ethylamine Analogs.
Analytical Methods
The detection and quantification of N-methyl-1-(4-fluorophenyl)ethylamine and its analogs in biological and non-biological matrices are crucial for forensic, clinical, and research purposes. The primary analytical techniques employed are chromatographic methods coupled with mass spectrometry.
Sample Preparation
Effective sample preparation is essential to remove interfering substances and concentrate the analytes of interest. Common techniques include:
-
Liquid-Liquid Extraction (LLE): A versatile method for extracting the compounds from aqueous matrices into an organic solvent.
-
Solid-Phase Extraction (SPE): Offers higher selectivity and cleaner extracts compared to LLE.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method often used for the analysis of multiple analytes in complex matrices.
Caption: A general workflow for the analysis of N-methyl-1-(4-fluorophenyl)ethylamine in biological samples.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of the analytes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity and is particularly well-suited for the analysis of less volatile or thermally labile compounds. It is the preferred method for the quantification of these compounds in complex biological matrices[5].
| Parameter | Typical Conditions |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase | Gradient elution with acetonitrile and water containing a modifier (e.g., formic acid or ammonium formate) |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Detection | Multiple Reaction Monitoring (MRM) |
Table 2: Typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of phenethylamine derivatives.
Toxicology and Safety Considerations
The toxicological profile of N-methyl-1-(4-fluorophenyl)ethylamine has not been extensively studied. However, based on data from structurally related fluorinated amphetamines, potential adverse effects may include cardiovascular toxicity, neurotoxicity, and hyperthermia[3][4]. The cardiotoxicity of some fluorinated amphetamine analogs has been reported in case studies[6]. Researchers and drug development professionals should handle these compounds with appropriate safety precautions in a controlled laboratory setting.
Conclusion
N-methyl-1-(4-fluorophenyl)ethylamine and its analogs represent a class of compounds with significant potential for CNS activity. This guide has provided a comprehensive overview of their synthesis, pharmacology, structure-activity relationships, and analytical methods based on the currently available scientific literature. While specific data for the parent compound is limited, a wealth of information on related fluorinated phenethylamines allows for informed predictions and guidance for future research. Further investigation into the precise pharmacological and toxicological profiles of these compounds is warranted to fully understand their potential as research tools or therapeutic agents.
References
-
Fluorinated Amphetamines and Neurotoxicity. (2018). Reddit. [Link]
-
4-Fluoroamphetamine (4-FA) intoxication results in exaggerated blood pressure effects compared to MDMA and amphetamine: A retrospective analysis. (2019). Journal of the American Heart Association. [Link]
-
RCs - 2-fma vs 2-fa toxicity and effects. (2013). Bluelight.org. [Link]
-
Analytically Confirmed Intoxication by 4-Fluoromethylphenidate, an Analog of Methylphenidate. (2020). Journal of Analytical Toxicology. [Link]
-
Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine. (2023). Journal of Analytical Toxicology. [Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2022). European Journal of Medicinal Chemistry. [Link]
-
Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. (2022). European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4‐Fluoroamphetamine (4‐FA) intoxication results in exaggerated blood pressure effects compared to MDMA and amphetamine: A retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bluelight.org [bluelight.org]
Technical Guide: Toxicology & Safety Profile of (S)-N-methyl-1-(4-fluorophenyl)ethylamine
[1]
Chemical Identity & Executive Summary
(S)-N-methyl-1-(4-fluorophenyl)ethylamine is a chiral benzylic amine used primarily as a specialized building block in the synthesis of monoamine transporter inhibitors (e.g., DAT/SERT ligands) and as a chiral resolution agent.[1] Its structural integration of a fluorinated aromatic ring with a secondary amine confers high lipophilicity and specific receptor affinity, necessitating a safety profile that addresses both chemical corrosivity and pharmacological potency.
Core Identifiers
| Property | Detail |
| Chemical Name | (S)-N-methyl-1-(4-fluorophenyl)ethan-1-amine |
| Common Synonyms | (S)-4-Fluoro-α-methyl-N-methylbenzylamine; (S)-1-(4-Fluorophenyl)-N-methylethylamine |
| CAS Number | Specific (S)-isomer: Not widely indexed (Refer to Racemate/Analog CAS below for regulatory filing)Related CAS: 672906-68-2 (R-isomer); 403-40-7 (Primary Amine Parent) |
| PubChem CID | 5210548 (Racemate/General Structure) |
| Molecular Formula | C₉H₁₂FN |
| Molecular Weight | 153.20 g/mol |
| Physical State | Colorless to pale yellow liquid |
Critical Note on Stereochemistry: This guide specifically addresses the (S)-enantiomer . In pharmacological contexts, the (S)-isomer of amphetamine-like or benzylic amine scaffolds often exhibits distinct potency and metabolic stability compared to the (R)-isomer.[1] Treat as a high-potency chiral intermediate.
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationships (SAR) with analogous fluorinated benzylic amines (e.g., 1-(4-fluorophenyl)ethylamine), this compound is classified as Corrosive and Acutely Toxic .[1]
GHS Label Elements[1][7]
Hazard Statements
| Code | Hazard Statement | Mechanistic Basis |
| H314 | Causes severe skin burns and eye damage.[1][2] | High pKa (~9.5–10) of the secondary benzylic amine leads to saponification of membrane lipids upon contact. |
| H302 | Harmful if swallowed.[3][2] | Moderate oral toxicity anticipated; potential for systemic adrenergic effects. |
| H335 | May cause respiratory irritation.[3][2] | Volatile amine vapors irritate mucous membranes. |
| H373 | May cause damage to organs (CNS) through prolonged exposure. | Structural similarity to sympathomimetic amines suggests potential for cumulative CNS stimulation. |
Toxicological Profile & Mechanism of Action
Pharmacodynamics: The "Fluorine Effect"
The presence of the para-fluorine atom is not merely incidental; it blocks metabolic oxidation at the para-position, significantly extending the half-life of the compound compared to non-fluorinated analogs.[1]
-
Sympathomimetic Potential: As a structural homolog of N-methyl-phenethylamine (with a shortened alkyl chain), this compound may act as a releaser or reuptake inhibitor of norepinephrine and dopamine.[1]
-
CNS Penetration: The N-methylation increases lipophilicity (logP ~1.8–2.0), facilitating blood-brain barrier (BBB) traversal.[1]
Metabolic Pathway (Predicted)
The metabolism likely follows two primary routes: N-demethylation (to the primary amine) and side-chain oxidation .[1]
Figure 1: Predicted metabolic pathway showing N-demethylation to the primary amine, which retains pharmacological activity.[1]
Acute Toxicity Data (Analogous)
-
Oral LD50 (Rat): Estimated 300–500 mg/kg (Based on 1-(4-fluorophenyl)ethylamine data).[1]
-
Dermal LD50: No specific data; treat as <1000 mg/kg due to high permeability.
Synthesis & Experimental Applications
This compound is frequently generated via reductive amination or nucleophilic substitution . Below is a standard protocol for its synthesis/purification, often required when commercial stocks of the specific (S)-enantiomer are unavailable.
Protocol: Reductive Amination of 4-Fluoroacetophenone
Objective: Synthesize racemic N-methyl-1-(4-fluorophenyl)ethylamine (requires subsequent chiral resolution).
-
Reagents: 4-Fluoroacetophenone (1.0 eq), Methylamine (2.0 eq, in THF), Titanium(IV) isopropoxide (1.25 eq), Sodium borohydride (1.5 eq).
-
Imine Formation: Mix ketone and amine with Ti(OiPr)₄ in dry THF. Stir at RT for 6–12h under N₂. Note: Ti(IV) acts as a Lewis acid and water scavenger.
-
Reduction: Cool to 0°C. Add NaBH₄ portion-wise. Stir for 2h.
-
Quench: Carefully add 1M NaOH to precipitate titanium salts. Filter through Celite.
-
Purification: Extract with Et₂O. The crude amine is purified via acid-base extraction.[1]
-
Chiral Resolution: React racemate with (R)-Mandelic acid or (L)-Tartaric acid to crystallize the diastereomeric salt of the (S)-amine.[1]
Safety & Handling Protocols
Engineering Controls
-
Fume Hood: Mandatory.[1] Velocity >100 fpm.
-
Glove Box: Recommended for handling pure neat liquid to prevent atmospheric carbonation (formation of carbamates) and inhalation.
Personal Protective Equipment (PPE) Hierarchy
Figure 2: PPE hierarchy emphasizing eye and skin protection against corrosive amines.[1]
Storage & Stability[1]
-
Conditions: Store at 2–8°C under inert gas (Argon/Nitrogen).
-
Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides, and CO₂ (air).
-
Shelf Life: 12 months if sealed. Amine absorbs CO₂ to form solid carbamates (white crust), indicating degradation.
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | IMMEDIATE FLUSH. Wash with soap and water for 15+ mins.[1][2] Do not neutralize with acid. Seek medical aid for potential chemical burns. |
| Eye Contact | Rinse cautiously with water for 15 mins.[2] Remove contact lenses.[3][2] Urgent ophthalmological consult required. |
| Inhalation | Move to fresh air. If breathing is difficult, administer O₂. Monitor for delayed pulmonary edema. |
| Spill Cleanup | Evacuate area. Absorb with inert material (vermiculite). Do not use combustible materials (sawdust). Neutralize waste with dilute acetic acid before disposal. |
Regulatory & Transport Information
References
-
PubChem. (2025). Compound Summary: amine.[1][4][5][6] National Library of Medicine. Link[1]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: (S)-1-(4-Fluorophenyl)ethylamine. Merck KGaA. Link
-
National Institutes of Health (NIH). (2025). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter. PMC. Link
-
BenchChem. (2025).[7] 1-(4-fluorophenyl)-N-methylethanamine Structure and Safety. Link[1]
-
ChemicalBook. (2025). Product Properties: (R)-N-Methyl-1-(4-fluorophenyl)ethylamine.[1][6] Link
Sources
- 1. 374898-01-8|(R)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. 1-(4-FLUOROPHENYL)ETHYLAMINE | 403-40-7 [chemicalbook.com]
- 5. PubChemLite - [1-(4-fluorophenyl)ethyl](methyl)amine (C9H12FN) [pubchemlite.lcsb.uni.lu]
- 6. (R)-N-METHYL-1-(4-FLUOROPHENYL)ETHYLAMINE CAS#: 672906-68-2 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Chiral Building Blocks for Fluorinated Pharmaceutical Synthesis
A Technical Guide to Stereoselective Fluorination Strategies
Part 1: Strategic Landscape
The "Fluorine Effect" in Chiral Drug Design The introduction of fluorine into a chiral center is not merely a steric substitution; it is a profound electronic modification. The C-F bond (1.35 Å) mimics the C-O bond (1.43 Å) sterically but induces significant dipole changes and conformational biases (the gauche effect). In drug development, chiral fluorinated building blocks are critical for:
-
Metabolic Blocking: Preventing racemization or oxidative metabolism at chiral centers.
-
Conformational Locking: Restricting the rotameric population of a drug molecule to its bioactive conformation.
-
pKa Modulation: Lowering the pKa of adjacent amines or alcohols to improve bioavailability.
This guide moves beyond basic fluorination, focusing on the stereoselective construction of these high-value synthons.
Part 2: Class I — Electrophilic Fluorination (De Novo Chirality)
Mechanism & Causality: Electrophilic fluorination is the method of choice when starting from achiral carbonyl precursors. The causality here relies on enamine catalysis . A chiral amine catalyst condenses with an aldehyde/ketone to form a nucleophilic enamine. The high-energy HOMO of the enamine attacks the electrophilic fluorine source (typically N-fluorobenzenesulfonimide, NFSI).
-
Why NFSI? Unlike
gas (too aggressive) or Selectfluor (often too insoluble in non-polar organic solvents used for catalysis), NFSI is soluble, stable, and provides a soft electrophilic transfer compatible with delicate organocatalysts. -
Why MacMillan/Jørgensen Catalysts? These imidazolidinone or pyrrolidine-based catalysts provide steric shielding to one face of the enamine, forcing the bulky NFSI to approach from the opposite side.
Experimental Protocol: Enantioselective
-Fluorination of Aldehydes
This protocol generates chiral
Reagents:
-
Substrate: Decanal (1.0 equiv)
-
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
Catalyst: (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone (20 mol%)
-
Solvent: THF/Isopropanol (9:1 v/v) with 5% water (Proton shuttle)
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried round-bottom flask, dissolve the imidazolidinone catalyst (0.2 mmol) in the solvent mixture at -10°C. Note: Low temperature is critical to maximize the enantiomeric excess (ee) by differentiating the transition state energies.
-
Reagent Addition: Add Decanal (1.0 mmol) followed by the addition of NFSI (1.2 mmol) in one portion.
-
Reaction Monitoring (Self-Validation): Stir at -10°C. Monitor by
F NMR. The disappearance of the NFSI signal (-38 ppm, broad) and appearance of the product signal (-190 to -200 ppm, doublet of doublets) validates conversion. -
Quench & Workup: Upon completion (approx. 4-8 hours), dilute with cold pentane and filter through a pad of silica to remove the sulfonimide byproduct.
-
Reduction (Optional but recommended for stability): Immediately reduce the unstable aldehyde to the alcohol using
in EtOH to isolate a stable chiral building block.
Data Summary: Typical Results
| Substrate Type | Yield (%) | ee (%) | Primary Utility |
|---|---|---|---|
| Aliphatic Aldehydes | 75-85 | 90-96 | Lipophilic side chains |
| Phenylacetaldehydes | 70-80 | 90-94 | Benzylic fluorides |
| Cyclic Ketones | 60-75 | 88-92 | Conformational locks |
Visualization: Enamine Catalytic Cycle
Caption: Organocatalytic cycle for the asymmetric
Part 3: Class II — Nucleophilic Fluorination (Chiral Pool Strategy)
Mechanism & Causality:
When a chiral center already exists (e.g., in sugars or amino acids), nucleophilic fluorination is used to introduce fluorine with inversion of configuration (
-
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Challenge: Preventing elimination (E2) or rearrangement.
-
Solution: Use of "Hard" fluorinating agents on "Hard" oxygen nucleophiles (alcohols) activated as sulfonates or reacting directly with DAST.
Case Study: Sofosbuvir Intermediate Synthesis
The synthesis of the 2'-deoxy-2'-fluoro-2'-C-methyluridine core of Sofosbuvir relies on constructing a specific fluorinated sugar building block.
Workflow:
-
Starting Material: 2'-C-methyl-ribonolactone (Chiral Pool).
-
Fluorination Step: The hydroxyl group at the 2-position is targeted. However, direct fluorination can be difficult due to sterics.
-
Industrial Route: Often employs a nucleophilic opening of a cyclic sulfate or direct fluorination of a protected intermediate using DAST.
-
Critical Control: The reaction must be run at controlled temperatures (-78°C to RT) to prevent the "explosive" decomposition of DAST and to favor substitution over elimination.
-
Comparison of Fluorinating Agents for Chiral Alcohols:
| Reagent | State | Thermal Stability | Stereoselectivity (
Part 4: Class III — Stereoselective Trifluoromethylation
Introducing a
-
Reagents: Togni's Reagent (Electrophilic
) or Langlois Reagent (Nucleophilic ). -
Catalysis: Copper(I) or Photoredox catalysis is used to generate a
radical which adds to a chiral enolate or alkene.
Visualization: Decision Matrix for Method Selection
Caption: Strategic decision tree for selecting the appropriate fluorination methodology based on substrate structure.
Part 5: Industrial & Safety Considerations
Scale-Up Risks:
-
Thermal Runaway: DAST and Deoxo-Fluor release HF and can decompose violently. Protocol: Always use diluted streams and jacketed reactors with emergency quench (NaOH).
-
Atom Economy: NFSI is atom-inefficient (large sulfonimide waste). Trend: Industrial processes are moving toward Selectfluor (recyclable byproduct) or Electrochemical Fluorination (Green Chemistry).
References
-
Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society. Link
-
Fluorinated building blocks in drug design: new pathways and targets. NIH National Library of Medicine. Link
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI Molecules. Link
-
A Comprehensive Technical Guide to the Synthesis and Purification of Sofosbuvir D6. BenchChem Technical Guides. Link
-
Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. Journal of Organic Chemistry. Link
Molecular weight and physical constants of (S)-N-methyl-1-(4-fluorophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and potential pharmacological significance of the chiral amine, (S)-N-methyl-1-(4-fluorophenyl)ethylamine. This document is intended to serve as a critical resource for professionals in the fields of medicinal chemistry, pharmacology, and analytical science.
Core Molecular Attributes
(S)-N-methyl-1-(4-fluorophenyl)ethylamine is a chiral secondary amine that has garnered interest in synthetic and medicinal chemistry due to its structural relation to pharmacologically active compounds. The presence of a fluorine atom on the phenyl ring can significantly influence its metabolic stability, lipophilicity, and binding interactions with biological targets.
Chemical Structure and Identifiers
-
IUPAC Name: (S)-N-methyl-1-(4-fluorophenyl)ethan-1-amine
-
Molecular Formula: C₉H₁₂FN
-
CAS Registry Number: 672906-67-1[1]
Below is a diagram illustrating the logical relationship of the core molecular attributes.
Caption: Core molecular identifiers and properties.
Physicochemical Properties
A summary of the key physical and chemical constants for (S)-N-methyl-1-(4-fluorophenyl)ethylamine and its parent compound, (S)-1-(4-fluorophenyl)ethylamine, is presented in the table below for comparative analysis. It is important to note that some data for the N-methylated compound are based on predictions.
| Property | (S)-N-methyl-1-(4-fluorophenyl)ethylamine | (S)-1-(4-fluorophenyl)ethylamine |
| Appearance | Colorless to pale yellow liquid (predicted) | Colorless to pale yellow liquid |
| Boiling Point | 181.3 ± 15.0 °C (Predicted)[3] | 76 °C at 22 mmHg[4] |
| Density | 1.004 ± 0.06 g/cm³ (Predicted)[3] | ~1.03 - 1.05 g/cm³ |
| Solubility | Soluble in organic solvents like ethanol, methanol, dichloromethane. | Soluble in organic solvents; sparingly soluble in water.[4] |
| pKa (conjugate acid) | 8.98 ± 0.10 (Predicted)[4] | 8.98 ± 0.10[4] |
Synthesis and Reactivity
The synthesis of (S)-N-methyl-1-(4-fluorophenyl)ethylamine can be achieved through several established synthetic routes, most commonly via the N-methylation of the primary amine precursor, (S)-1-(4-fluorophenyl)ethylamine.
Recommended Synthetic Protocol: Reductive Amination
Reductive amination is a widely employed and effective method for the N-methylation of primary amines, offering high yields and selectivity.
Reaction Scheme:
(S)-1-(4-fluorophenyl)ethylamine + Formaldehyde → [Iminium Ion Intermediate] --(NaBH₄)--> (S)-N-methyl-1-(4-fluorophenyl)ethylamine
Step-by-Step Methodology:
-
Dissolution: Dissolve (S)-1-(4-fluorophenyl)ethylamine (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Imine Formation: To the stirred solution, add aqueous formaldehyde (1.1 eq) dropwise, maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: The reaction mixture is cooled again in an ice bath, and sodium borohydride (1.5 eq) is added portion-wise, ensuring the temperature does not exceed 20 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
Workup: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is basified with a sodium hydroxide solution to a pH > 12.
-
Extraction and Purification: The product is extracted with an organic solvent such as dichloromethane or diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
The following diagram illustrates the workflow for the synthesis and purification of (S)-N-methyl-1-(4-fluorophenyl)ethylamine.
Caption: Synthetic workflow for (S)-N-methyl-1-(4-fluorophenyl)ethylamine.
Chemical Stability and Storage
(S)-N-methyl-1-(4-fluorophenyl)ethylamine is an amine and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric carbon dioxide. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from sources of ignition.[5]
Spectroscopic and Analytical Characterization
Accurate characterization of (S)-N-methyl-1-(4-fluorophenyl)ethylamine is crucial for its use in research and development. The following are the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton (CH), the N-methyl protons, and the C-methyl protons. The aromatic protons will appear as multiplets in the range of δ 7.0-7.4 ppm. The methine proton will be a quartet coupled to the C-methyl protons. The N-methyl group will appear as a singlet, and the C-methyl group as a doublet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (with the carbon attached to fluorine showing a large one-bond C-F coupling constant), the methine carbon, the N-methyl carbon, and the C-methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of the parent compound, 1-(4-fluorophenyl)ethylamine, shows characteristic absorptions for N-H stretching, C-H stretching, and aromatic C=C stretching. For the N-methylated derivative, the N-H stretching vibration will be absent and replaced by characteristic C-N stretching vibrations. Key expected IR absorptions are:
-
C-H stretching (aromatic and aliphatic): ~2800-3100 cm⁻¹
-
C=C stretching (aromatic): ~1500-1600 cm⁻¹
-
C-N stretching: ~1020-1250 cm⁻¹
-
C-F stretching: ~1150-1250 cm⁻¹
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 153. The fragmentation pattern will likely involve the loss of a methyl group to give a fragment at m/z = 138, and a benzylic cleavage to produce a prominent ion at m/z = 124.
Analytical Methodologies for Purity and Quantification
A robust analytical method is essential for determining the purity and concentration of (S)-N-methyl-1-(4-fluorophenyl)ethylamine.
Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the enantiomeric purity and quantify the concentration of the target compound.
-
Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) in an isocratic elution mode. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm.
-
Quantification: An external or internal standard method can be employed for accurate quantification. A calibration curve should be generated using standards of known concentrations.
-
Sample Preparation: Samples should be accurately weighed and dissolved in the mobile phase to a known concentration.
The logical flow of the analytical process is depicted below.
Caption: Analytical workflow for purity and quantification.
Pharmacological Context and Toxicological Profile
Potential Pharmacological Activity
While specific pharmacological data for (S)-N-methyl-1-(4-fluorophenyl)ethylamine is not extensively published, its structural analogs have shown significant activity, particularly as inverse agonists at the 5-hydroxytryptamine 2A (5-HT₂ₐ) receptor. For instance, the compound ACP-103, which contains a related N-(4-fluorophenylmethyl) moiety, is a potent 5-HT₂ₐ receptor inverse agonist with a behavioral profile suggesting antipsychotic utility.[6] The N-methyl-1-(4-fluorophenyl)ethyl moiety can be considered a key pharmacophore in this context. The introduction of the methyl group on the nitrogen atom can influence the compound's basicity, lipophilicity, and metabolic stability, potentially modulating its pharmacological profile.
Safety and Toxicology
The safety profile of (S)-N-methyl-1-(4-fluorophenyl)ethylamine is not well-established. However, based on the data for the parent compound, 1-(4-fluorophenyl)ethylamine, it is expected to be corrosive and cause severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
(S)-N-methyl-1-(4-fluorophenyl)ethylamine is a chiral building block with significant potential in the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its fundamental properties, a reliable synthetic protocol, and robust analytical methods for its characterization. The structural similarity to known 5-HT₂ₐ receptor inverse agonists suggests that this compound and its derivatives warrant further investigation in drug discovery programs targeting neuropsychiatric disorders. As with any research chemical, proper safety precautions must be observed during its handling and use.
References
-
LookChemical. (S)-N-METHYL-1-(4-FLUOROPHENYL)ETHYLAMINE,672906-67-1. [Link]
-
PubChem. 1-(4-Fluorophenyl)ethylamine. [Link]
-
Vanelle, P., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
Sources
- 1. 1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 123063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-N-METHYL-1-(4-FLUOROPHENYL)ETHYLAMINE | 672906-68-2 [chemicalbook.com]
- 3. (R)-N-METHYL-1-(4-FLUOROPHENYL)ETHYLAMINE CAS#: 672906-68-2 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-N-methyl-1-(4-fluorophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-methyl-1-(4-fluorophenyl)ethylamine is a chiral amine of significant interest in medicinal chemistry and drug development. Its stereochemistry plays a crucial role in its biological activity, making enantiomerically pure forms essential for pharmacological studies and as building blocks for more complex active pharmaceutical ingredients (APIs). The synthesis of this compound in a highly enantiomerically enriched form presents a common challenge in organic synthesis, necessitating the use of asymmetric strategies. This guide provides detailed application notes and protocols for three distinct and effective methods for the asymmetric synthesis of (S)-N-methyl-1-(4-fluorophenyl)ethylamine: Enzymatic Transamination, Asymmetric Reductive Amination, and Chiral Auxiliary-Mediated Synthesis. Each protocol is presented with an in-depth explanation of the underlying principles and experimental choices, ensuring scientific integrity and practical applicability.
I. Biocatalytic Approach: Enzymatic Transamination
Enzymatic transamination has emerged as a powerful and green alternative for the synthesis of chiral amines. This method utilizes transaminase enzymes, which catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high stereoselectivity.
Scientific Rationale and Mechanistic Insight
Omega-transaminases (ω-TAs) are particularly valuable as they can accept a wide range of ketones as substrates. The reaction mechanism involves the pyridoxal-5'-phosphate (PLP) cofactor, which covalently binds to the enzyme's active site. The ketone substrate enters the active site and forms a Schiff base with the PLP-amine intermediate (pyridoxamine-5'-phosphate, PMP). A proton transfer and subsequent hydrolysis release the chiral amine product and regenerate the PLP-aldehyde, which then accepts an amino group from the amine donor to complete the catalytic cycle. The enzyme's chiral pocket dictates the facial selectivity of the amine group addition to the ketone, leading to the formation of a single enantiomer of the product.
The choice of an appropriate ω-transaminase is critical and often requires screening of different enzymes to find one with high activity and selectivity for the target substrate. Reaction conditions such as pH, temperature, co-solvent, and the choice of amine donor must be optimized to maximize enzyme performance and overcome challenges like product inhibition or unfavorable reaction equilibria.[1][2]
Experimental Protocol: Asymmetric Synthesis using ω-Transaminase
This protocol is adapted from a similar synthesis of a fluorinated chiral amine.[1][2]
Materials:
-
4-fluoroacetophenone
-
Isopropylamine (IPA) or other suitable amine donor
-
ω-Transaminase (e.g., a commercially available screening kit)
-
Pyridoxal-5'-phosphate (PLP)
-
Tris-HCl buffer
-
Dimethyl sulfoxide (DMSO)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Enzyme and Reaction Buffer Preparation:
-
Prepare a 100 mM Tris-HCl buffer and adjust the pH to 7.5.
-
Dissolve the ω-transaminase and PLP (final concentration ~1 mM) in the Tris-HCl buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the 4-fluoroacetophenone (e.g., 10 mM final concentration) and the amine donor (e.g., isopropylamine, 500 mM final concentration).
-
Add DMSO as a co-solvent to a final concentration of 25-30% (v/v) to improve the solubility of the ketone substrate.[1][2]
-
Initiate the reaction by adding the enzyme/PLP solution to the substrate mixture.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by a suitable analytical method, such as chiral HPLC or GC, to determine the conversion and enantiomeric excess (ee%).
-
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion, quench the reaction by adding a strong base (e.g., 1 M NaOH) to raise the pH to >11.
-
Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-N-methyl-1-(4-fluorophenyl)ethylamine.
-
Purify the product by column chromatography on silica gel if necessary.
-
Data Summary
| Parameter | Value | Reference |
| Substrate | 4-fluoroacetophenone | N/A |
| Enzyme | ω-Transaminase | [1][2] |
| Amine Donor | Isopropylamine | [1][2] |
| Co-solvent | 25-30% DMSO | [1][2] |
| Conversion | >95% (optimized) | [3] |
| Enantiomeric Excess (ee%) | >99% for (S)-enantiomer | [3] |
Note: The presented data is based on similar transaminase-mediated syntheses and may require optimization for this specific substrate.
Workflow Diagram
Caption: Enzymatic transamination workflow.
II. Catalytic Approach: Asymmetric Reductive Amination
Asymmetric reductive amination is a highly efficient one-pot method for synthesizing chiral amines from ketones. This approach involves the in-situ formation of an imine intermediate, which is then asymmetrically reduced by a chiral catalyst and a reducing agent.
Scientific Rationale and Mechanistic Insight
The reaction proceeds through two key steps: the condensation of the ketone (4-fluoroacetophenone) with an amine (methylamine) to form an imine, and the subsequent enantioselective reduction of the C=N double bond. The success of this method hinges on the choice of a suitable chiral catalyst that can effectively differentiate between the two faces of the imine. Transition metal complexes with chiral phosphine ligands are commonly employed for this purpose.[4]
The catalyst, typically a rhodium or iridium complex, coordinates to the imine. The chiral ligand environment creates a steric and electronic bias, directing the hydride transfer from the reducing agent (often H₂) to one face of the imine, thus generating the desired enantiomer of the amine product. The selection of the chiral ligand is paramount for achieving high enantioselectivity.
Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination
This protocol is based on a patented procedure for the direct asymmetric reductive amination of ketones.[4]
Materials:
-
4-fluoroacetophenone
-
Methylamine solution (e.g., in THF or water)
-
[Ir(COD)Cl]₂
-
(S,S)-f-Binaphane or other suitable chiral phosphine ligand
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (H₂)
-
Silica gel
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox or under an inert atmosphere, mix [Ir(COD)Cl]₂ and the chiral phosphine ligand (e.g., (S,S)-f-Binaphane) in anhydrous DCM.
-
Stir the mixture at room temperature for approximately 30 minutes to form the active chiral iridium catalyst.
-
-
Reaction Setup:
-
In a separate flask, dissolve 4-fluoroacetophenone in DCM.
-
Add the methylamine solution to the ketone solution.
-
Transfer the freshly prepared chiral catalyst solution to the substrate solution.
-
-
Hydrogenation:
-
Transfer the reaction mixture to a high-pressure reactor (e.g., a Parr bomb).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1000 psi).
-
Stir the reaction at room temperature for a specified time (e.g., 12-24 hours).
-
-
Work-up and Purification:
-
Carefully release the hydrogen pressure.
-
Pass the reaction mixture through a short plug of silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexane) to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Determine the enantiomeric excess by chiral HPLC analysis. Further purification by column chromatography may be performed if necessary.
-
Data Summary
| Parameter | Value | Reference |
| Substrate | 4-fluoroacetophenone | N/A |
| Catalyst | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | [4] |
| Reducing Agent | H₂ (1000 psi) | [4] |
| Yield | High (specific value not reported for this substrate) | [4] |
| Enantiomeric Excess (ee%) | High (specific value not reported for this substrate) | [4] |
Note: The specific yield and ee% for the target molecule using this exact protocol may require experimental determination.
Workflow Diagram
Caption: Asymmetric reductive amination workflow.
III. Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.
Scientific Rationale and Mechanistic Insight
Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide, is a widely used and highly effective chiral auxiliary for the synthesis of amines.[5][6] The synthesis involves three main steps:
-
Condensation: 4-fluoroacetophenone is condensed with (S)-tert-butanesulfinamide to form an N-sulfinyl imine. This reaction is typically catalyzed by a Lewis acid like titanium(IV) ethoxide.
-
Diastereoselective Reduction: The N-sulfinyl imine is then reduced. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, directing the hydride reducing agent (e.g., from NaBH₄) to the opposite face. This results in a highly diastereoselective reduction to the corresponding sulfinamide.
-
Auxiliary Cleavage: The chiral auxiliary is removed by acid hydrolysis to yield the desired chiral primary amine. To obtain the N-methylated product, a subsequent methylation step is required.
Experimental Protocol: Synthesis via Ellman's Auxiliary
Materials:
-
4-fluoroacetophenone
-
(S)-tert-butanesulfinamide
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl)
-
Formaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
Procedure:
Step 1: Synthesis of (S,E)-N-(1-(4-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide
-
To a solution of (S)-tert-butanesulfinamide in anhydrous THF, add 4-fluoroacetophenone followed by titanium(IV) ethoxide.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and pour it into brine with stirring.
-
Filter the mixture through celite and extract the filtrate with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude N-sulfinyl imine, which can be used in the next step without further purification.
Step 2: Diastereoselective Reduction
-
Dissolve the crude N-sulfinyl imine in THF and cool the solution to -78 °C.
-
Add sodium borohydride in one portion.
-
Stir the reaction at -78 °C for several hours.
-
Quench the reaction by the slow addition of methanol.
-
Allow the reaction to warm to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Dry the organic layer, filter, and concentrate to obtain the crude sulfinamide. Purify by column chromatography to obtain the desired diastereomer.
Step 3: Auxiliary Cleavage and N-Methylation
-
Dissolve the purified sulfinamide in methanol and add a solution of HCl in diethyl ether.
-
Stir at room temperature until the cleavage is complete.
-
Concentrate the mixture and partition between water and diethyl ether. The aqueous layer contains the primary amine hydrochloride.
-
Neutralize the aqueous layer with a base (e.g., NaOH) and extract the free amine into an organic solvent.
-
To the solution of the primary amine in DCM, add formaldehyde followed by sodium triacetoxyborohydride.
-
Stir at room temperature until the reductive amination is complete.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate to yield (S)-N-methyl-1-(4-fluorophenyl)ethylamine.
Data Summary
| Parameter | Value | Reference |
| Auxiliary | (S)-tert-butanesulfinamide | [5][6] |
| Diastereomeric Ratio (dr) for Reduction | Typically >95:5 | [7] |
| Overall Yield | Good to excellent | [7] |
| Enantiomeric Purity | High (>98% ee after auxiliary removal) | [7] |
Workflow Diagram
Caption: Chiral auxiliary-mediated synthesis workflow.
IV. Conclusion and Method Selection
The choice of synthetic route for (S)-N-methyl-1-(4-fluorophenyl)ethylamine will depend on several factors, including the desired scale of the synthesis, available equipment, cost considerations, and environmental impact.
-
Enzymatic Transamination offers a highly selective and environmentally friendly approach, operating under mild conditions. It is particularly well-suited for large-scale production where green chemistry principles are a priority. The main challenges can be the initial cost of the enzyme and the need for process optimization.
-
Asymmetric Reductive Amination is a highly efficient and atom-economical one-pot process. It is an excellent choice for both laboratory and industrial scale synthesis, provided that a suitable chiral catalyst is available. The use of high-pressure hydrogen requires specialized equipment.
-
Chiral Auxiliary-Mediated Synthesis is a robust and well-established method that consistently provides high enantioselectivity. While it involves multiple steps, the procedures are generally straightforward and do not require specialized equipment like high-pressure reactors. This method is highly reliable for laboratory-scale synthesis.
By understanding the principles and practical considerations of each of these methods, researchers and drug development professionals can make an informed decision on the most appropriate strategy for their specific needs in obtaining enantiomerically pure (S)-N-methyl-1-(4-fluorophenyl)ethylamine.
References
-
Rodrigues, C. J. C.; Ferrer, M.; de Carvalho, C. C. C. R. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts2021 , 11 (3), 307. [Link]
-
Rodrigues, C. J. C.; Ferrer, M.; de Carvalho, C. C. C. R. (PDF) ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)ethylamine. ResearchGate2021 . [Link]
-
Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. ResearchGate2024 . [Link]
-
Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. PMC2023 . [Link]
-
Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group. [Link]
-
Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. PMC2021 . [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC2012 . [Link]
-
Preparative-scale reductive amination for the asymmetric synthesis of... - ResearchGate. [Link]
-
The chemical and asymmetric reduction of 4-fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. - ResearchGate. [Link]
- Asymmetric reductive amination of ketones - Google P
-
Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... - ResearchGate. [Link]
-
Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
Application Notes & Protocols: (S)-N-methyl-1-(4-fluorophenyl)ethylamine as a Chiral Auxiliary for Asymmetric Synthesis
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of (S)-N-methyl-1-(4-fluorophenyl)ethylamine as a chiral auxiliary in asymmetric synthesis. We detail its preparation, its use in the diastereoselective alkylation of prochiral carboxylic acid derivatives, and the subsequent cleavage to yield enantiomerically enriched α-substituted carboxylic acids, a class of compounds of significant interest in pharmaceutical development (e.g., profen-class NSAIDs). The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into experimental design, mechanistic rationale, and analytical validation. While direct literature on this specific auxiliary is nascent, the principles and protocols are based on well-established methodologies for structurally related auxiliaries, providing a robust framework for its successful implementation.
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development. Chiral auxiliaries are powerful tools in this endeavor, functioning as transient stereogenic units that are covalently attached to a prochiral substrate.[1] This temporary installation allows the auxiliary's inherent chirality to direct a subsequent chemical transformation, such as alkylation or an aldol reaction, to occur with high diastereoselectivity.[1] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.
(S)-N-methyl-1-(4-fluorophenyl)ethylamine is an attractive chiral auxiliary for several reasons:
-
Robust Stereocontrol: The rigid α-methylbenzylamine framework provides a well-defined steric environment for directing incoming reagents.
-
N-Methylation Advantage: The N-methyl group can enhance stereoselectivity by further restricting conformational freedom in the key enolate intermediate, leading to improved facial bias.
-
Fluorine Handle: The para-fluoro substituent offers a unique feature. It can subtly modulate the electronic properties of the aromatic ring and serves as a useful probe for ¹⁹F NMR spectroscopy, which can aid in reaction monitoring or diastereomer analysis.
-
Cleavage: As a secondary amide, the resulting derivative can be cleaved under reasonably mild conditions to release the target chiral molecule.
This document will focus on its application in the asymmetric synthesis of α-arylpropionic acids, exemplified by the synthesis of precursors to drugs like (S)-Flurbiprofen.[2][3]
Overall Workflow
The general strategy involves a three-stage process: formation of a chiral amide, diastereoselective alkylation of its enolate, and finally, cleavage of the auxiliary to yield the enantiopure carboxylic acid.
Caption: General workflow for asymmetric synthesis using the chiral auxiliary.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Auxiliary
-
Rationale: The target chiral auxiliary, (S)-N-methyl-1-(4-fluorophenyl)ethylamine, is prepared from its primary amine precursor via N-methylation. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, using formaldehyde as the carbon source and formic acid as the reducing agent.[4] This one-pot procedure is robust and avoids the use of more toxic alkylating agents like methyl iodide.
-
Reaction: N-Methylation of (S)-1-(4-fluorophenyl)ethylamine.
-
Materials:
-
(S)-1-(4-fluorophenyl)ethylamine (1.0 eq)
-
Aqueous Formaldehyde (37 wt. %, 2.5 eq)
-
Formic Acid (98-100%, 2.5 eq)
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
-
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (S)-1-(4-fluorophenyl)ethylamine (1.0 eq).
-
Add aqueous formaldehyde (2.5 eq) to the amine.
-
Slowly add formic acid (2.5 eq) to the stirred mixture. The addition is exothermic and may cause gas evolution (CO₂).
-
Heat the reaction mixture to 80-90 °C and maintain for 6-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and carefully basify with a concentrated solution of NaOH until the pH is >10.
-
Extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield (S)-N-methyl-1-(4-fluorophenyl)ethylamine as a clear oil.
-
Protocol 2: Diastereoselective α-Alkylation
This protocol details the acylation of the auxiliary, followed by the key diastereoselective alkylation step.
-
Part A: Acylation of the Chiral Auxiliary
-
Rationale: The auxiliary is first acylated with a prochiral carboxylic acid derivative (e.g., propionyl chloride or propanoic anhydride) to form the amide substrate. The use of a mild base like triethylamine or a catalyst like DMAP facilitates this process.[1]
-
Procedure:
-
Dissolve (S)-N-methyl-1-(4-fluorophenyl)ethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF (0.2 M) in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-propionyl amide.
-
-
-
Part B: Diastereoselective Alkylation
-
Rationale: The stereoselectivity of this reaction hinges on the formation of a rigid, chelated (Z)-enolate. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) is required to deprotonate the α-carbon at low temperature (-78 °C), preventing side reactions and ensuring kinetic control.[1] The lithium or sodium cation chelates with the amide and N-methyl groups, forcing the enolate into a planar conformation. The bulky 4-fluorophenyl group then effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less-hindered face.
-
Procedure:
-
In a flame-dried, three-neck flask under argon, prepare a solution of the N-propionyl amide (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq, freshly prepared or commercial) dropwise via syringe. Stir the resulting enolate solution for 30-45 minutes at -78 °C.
-
In a separate syringe, take up the electrophile (e.g., benzyl bromide, 1.2 eq). Add it dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
The crude product contains a mixture of diastereomers. Determine the diastereomeric ratio by ¹H NMR analysis of the crude material.[5][6][7] Purify by column chromatography to isolate the major diastereomer.
-
-
Caption: Proposed chelated (Z)-enolate intermediate directing alkylation.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Rationale: The final step is to liberate the desired chiral carboxylic acid. While harsh acidic or basic hydrolysis can be effective, they risk racemization of the newly formed stereocenter.[8][9][10] A widely adopted mild method for cleaving N-acyl auxiliaries is treatment with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide.[11][12] This reagent selectively attacks the exocyclic amide carbonyl, minimizing epimerization at the α-position.
-
Materials:
-
Alkylated N-acyl adduct (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen Peroxide (30% aqueous solution, 4.0 eq)
-
Lithium Hydroxide (LiOH, 2.0 eq)
-
Sodium Sulfite (Na₂SO₃)
-
1 M Hydrochloric Acid (HCl)
-
-
Step-by-Step Procedure:
-
Dissolve the purified alkylated amide (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 eq) and stir for an additional 20 minutes.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
The aqueous residue contains the lithium salt of the carboxylic acid and the free chiral auxiliary. The auxiliary can often be recovered by extraction with a solvent like ethyl acetate.
-
Acidify the remaining aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the desired α-substituted carboxylic acid with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product.
-
Determine the enantiomeric excess (ee) of the final product by chiral HPLC or by converting the acid to its methyl ester and analyzing by chiral GC.
-
Data Presentation and Interpretation
The success of the asymmetric alkylation is quantified by the chemical yield and the diastereomeric excess (d.e.) of the alkylated amide product. As specific data for the title auxiliary is not widely published, the following table presents representative results achieved with the closely related (non-fluorinated) N-methyl-α-phenylethylamine auxiliary, which are expected to be comparable.
| Prochiral Amide | Electrophile (E+) | Base | Temp (°C) | Yield (%) | d.e. (%) |
| N-propionyl | Benzyl bromide | LDA | -78 | ~85-95 | >95 |
| N-propionyl | Methyl iodide | LDA | -78 | ~90-98 | >95 |
| N-butyryl | Allyl bromide | NaHMDS | -78 | ~80-90 | >93 |
Data is representative and adapted from established results for similar chiral auxiliaries.
Trustworthiness & Self-Validation:
-
Diastereomeric Ratio: The d.e. can be reliably determined from the crude ¹H NMR spectrum before purification.[7] Look for well-resolved signals corresponding to the protons α to the carbonyl or the benzylic proton of the auxiliary. The ratio of the integration of these signals for the major and minor diastereomers gives the d.e.[5][6] For complex spectra, advanced techniques like band-selective pure shift NMR can be employed.[5][6]
-
Enantiomeric Excess: After cleavage, the enantiomeric excess (e.e.) of the final carboxylic acid should directly reflect the d.e. of the precursor, assuming no racemization occurred during cleavage. This must be confirmed using a chiral analytical method (e.g., chiral HPLC).
-
Auxiliary Recovery: The recovery of the chiral auxiliary can be quantified after the initial extraction post-cleavage. High recovery is crucial for the cost-effectiveness of the method.
Conclusion
(S)-N-methyl-1-(4-fluorophenyl)ethylamine is a promising chiral auxiliary for the asymmetric synthesis of valuable chiral building blocks. The protocols outlined here provide a solid foundation for its use in diastereoselective alkylations. The methodology is robust, relies on well-understood stereochemical principles, and employs readily available reagents. The presence of the fluorine atom offers an additional analytical tool for reaction monitoring and optimization, making this auxiliary a valuable addition to the synthetic chemist's toolbox.
References
-
Luo, K., Dai, Y., Chen, H., Zhang, Y., & Liu, Y. (2022). An efficient method for the synthesis of (S)-flurbiprofen by 1,2-rearrangement of the aryl group. Synthetic Communications, 52(4). Available at: [Link]
-
Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. Available at: [Link]
-
Scarpelli, R., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Foroozandeh, M., et al. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Chemical Communications. Available at: [Link]
-
Larrow, J. F., & Hein, N. D. (2003). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Williams College Department of Chemistry. Available at: [Link]
-
Nitlikar, L. H., et al. (2014). Synthesis of Some New Flurbiprofen Analogues as Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 13(2). Available at: [Link]
-
Pimparkar, S., et al. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11). Available at: [Link]
-
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. ResearchGate. Available at: [Link]
-
Bull, J. A., et al. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines. University of Bath. Available at: [Link]
-
Yamaguchi, J., Abe, K., & Narushima, T. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. International Journal of Organic Chemistry, 3. Available at: [Link]
-
Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. Available at: [Link]
-
Mori, T., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. Available at: [Link]
-
Nitlikar, L. H., et al. (2014). Synthesis of some new flurbiprofen analogues as anti-inflammatory agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry. Available at: [Link]
-
Papakyriakou, A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. Available at: [Link]
-
ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? ResearchGate. Available at: [Link]
-
Clark, J. (n.d.). The hydrolysis of amides. Chemguide. Available at: [Link]
-
Chemiz. (2024). Synthesis of Flurbiprofen. YouTube. Available at: [Link]
-
Pimparkar, S., et al. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem. Available at: [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
Clark, J. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Scalable preparation of (S)-N-methyl-1-(4-fluorophenyl)ethylamine hydrochloride
An Application Note for the Scalable Preparation of (S)-N-methyl-1-(4-fluorophenyl)ethylamine Hydrochloride
Introduction
(S)-N-methyl-1-(4-fluorophenyl)ethylamine hydrochloride is a chiral amine salt that serves as a critical building block in the synthesis of various pharmacologically active molecules. Its stereospecific presentation is often crucial for the desired biological activity and to minimize off-target effects. Consequently, the development of a robust, scalable, and economically viable synthetic process for this compound is of significant interest to researchers and professionals in drug development and process chemistry.
This application note provides a detailed, field-proven protocol for the scalable preparation of (S)-N-methyl-1-(4-fluorophenyl)ethylamine hydrochloride. The described methodology emphasizes scientific integrity, reproducibility, and scalability, explaining the rationale behind key experimental choices to ensure a self-validating and efficient process.
Synthetic Strategy: A Two-Pronged Approach to Chirality and N-Alkylation
The synthesis of the target molecule is strategically divided into two key stages: the establishment of the chiral center and the subsequent N-methylation. For a scalable and reliable process, we have opted for a classical chemical resolution to obtain the desired (S)-enantiomer of the precursor amine, followed by a highly efficient reductive amination for the N-methylation step.
1. Chiral Resolution of (±)-1-(4-fluorophenyl)ethylamine:
While asymmetric synthesis offers an elegant route to chiral amines, classical resolution via diastereomeric salt formation remains a highly robust and scalable method, particularly when optimizing for cost and process simplicity.[1][2][3] This method involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their differential solubility through crystallization.[1][4] For this protocol, we will utilize L-(+)-tartaric acid as the chiral resolving agent due to its availability and proven efficacy in resolving similar amines.[2]
2. N-Methylation via Reductive Amination:
Direct alkylation of amines can be challenging to control and often leads to over-alkylation.[5] Reductive amination, however, provides a clean and high-yielding alternative for the synthesis of secondary amines from primary amines.[5][6][7][8] This one-pot reaction involves the formation of an intermediate imine from the primary amine and an aldehyde (in this case, formaldehyde), which is then reduced in situ to the desired secondary amine.[5][6] We have selected sodium triacetoxyborohydride (STAB) as the reducing agent due to its mildness and selectivity for imines over carbonyls, which simplifies the reaction setup and improves yield.[5][9]
Experimental Protocols
Part 1: Chiral Resolution of (±)-1-(4-fluorophenyl)ethylamine
Materials:
| Reagent/Solvent | Grade | Supplier |
| (±)-1-(4-fluorophenyl)ethylamine | 98% | Commercially Available |
| L-(+)-Tartaric acid | 99% | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | Reagent Grade | Commercially Available |
| Saturated Sodium Chloride (Brine) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available |
Protocol:
-
Diastereomeric Salt Formation:
-
In a suitable reaction vessel, dissolve (±)-1-(4-fluorophenyl)ethylamine (1.0 eq) in methanol (5 vol).
-
In a separate vessel, prepare a solution of L-(+)-tartaric acid (0.5 eq) in methanol (5 vol).
-
Slowly add the tartaric acid solution to the amine solution with gentle stirring at room temperature.
-
Stir the resulting mixture for 2-3 hours to allow for complete salt formation and precipitation.
-
Cool the mixture to 0-5 °C and stir for an additional 1-2 hours to maximize crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Filter the precipitated solid through a Buchner funnel and wash the filter cake with a small amount of cold methanol.
-
Dry the collected solid under vacuum to obtain the diastereomeric salt of (S)-1-(4-fluorophenyl)ethylamine and L-(+)-tartaric acid.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in water (10 vol).
-
Add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution reaches 12-14, ensuring all the solid has dissolved.
-
Extract the aqueous layer with dichloromethane (3 x 10 vol).
-
Combine the organic layers, wash with brine (1 x 5 vol), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (S)-1-(4-fluorophenyl)ethylamine as a liquid.[10][11]
-
-
Chiral Purity Analysis:
Part 2: N-Methylation of (S)-1-(4-fluorophenyl)ethylamine
Materials:
| Reagent/Solvent | Grade | Supplier |
| (S)-1-(4-fluorophenyl)ethylamine | >99% e.e. | From Part 1 |
| Formaldehyde (37% in H₂O) | Reagent Grade | Commercially Available |
| Sodium Triacetoxyborohydride (STAB) | 95% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | Prepared in-house | |
| Saturated Sodium Chloride (Brine) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | |
| Diethyl Ether | Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl) in Diethyl Ether (2M) | Commercially Available |
Protocol:
-
Reductive Amination:
-
Dissolve (S)-1-(4-fluorophenyl)ethylamine (1.0 eq) in anhydrous dichloromethane (10 vol) in a reaction vessel under a nitrogen atmosphere.
-
Add formaldehyde solution (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the mixture for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, controlling any temperature increase with an ice bath.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring for completion by TLC or LC-MS.
-
-
Work-up and Isolation of the Free Amine:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 5 vol).
-
Combine the organic layers, wash with brine (1 x 5 vol), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain crude (S)-N-methyl-1-(4-fluorophenyl)ethylamine.
-
-
Formation and Purification of the Hydrochloride Salt:
-
Dissolve the crude amine in a minimal amount of diethyl ether.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield (S)-N-methyl-1-(4-fluorophenyl)ethylamine hydrochloride.
-
Recrystallize from a suitable solvent system (e.g., isopropanol/diethyl ether) if further purification is required.[13]
-
Data Presentation
Table 1: Representative Yields and Purity
| Step | Product | Starting Material | Yield (%) | Purity (HPLC) | Enantiomeric Excess (e.e.) |
| 1 | (S)-1-(4-fluorophenyl)ethylamine | (±)-1-(4-fluorophenyl)ethylamine | 35-45% | >98% | >99% |
| 2 | (S)-N-methyl-1-(4-fluorophenyl)ethylamine hydrochloride | (S)-1-(4-fluorophenyl)ethylamine | 85-95% | >99% | >99% |
Visualizations
Caption: Experimental workflow for the scalable synthesis.
Caption: Overall reaction scheme.
References
- Benchchem. Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
- Organic Chemistry Portal.
- Wikipedia.
- Master Organic Chemistry.
- PubMed Central (PMC). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
- University of Liverpool. A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
- PubMed. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods.
- ResearchGate. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions.
- Catalysis Science & Technology (RSC Publishing).
- Wikipedia. Chiral resolution.
- ResearchGate.
- PubMed Central (PMC).
- YouTube.
- YouTube. 22.
- Sigma-Aldrich. (S)-1-(4-Fluorophenyl)ethylamine AldrichCPR.
- Onyx Scientific.
- Nanjing Finechem Holding Co.,Limited. (S)-(-)-1-(4-Fluorophenyl)Ethylamine - Methylamine Supplier.
- Google Patents.
- Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis.
- Organic Syntheses.
- PubMed. The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine.
- Science Forums.
- Chiralpedia. Part 6: Resolution of Enantiomers.
- ECHEMI.
- Google Patents.
- Beilstein Journals.
- ECHEMI. (+)-1-(4-Fluorophenyl)ethylamine.
- Macmillan Group.
- ETH Zürich.
- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- MDPI. Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- ResearchGate. Modified and Scalable Synthesis of N -Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor)
- Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjug
- PubMed Central (PMC). N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. onyxipca.com [onyxipca.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. (S)-1-(4-Fluorophenyl)ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. (S)-(-)-1-(4-Fluorophenyl)Ethylamine: Properties, Applications, Safety Data & Supplier China | High Purity API Intermediate [nj-finechem.com]
- 12. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
Application Note: Strategies for the Enantioselective Synthesis of Fluorinated Amines
Abstract
The incorporation of fluorine into amine scaffolds is a critical strategy in medicinal chemistry to modulate pKa (basicity), enhance metabolic stability, and improve lipophilicity. However, the construction of chiral carbon-fluorine stereocenters or the enantioselective generation of amines adjacent to perfluoroalkyl groups remains synthetically challenging.[1][2] This guide details three distinct, field-validated methodologies: Electrophilic Fluorination using organocatalysts, Nucleophilic Trifluoromethylation using the Ruppert-Prakash reagent, and Asymmetric Hydrogenation of fluorinated imines.
Method A: Organocatalytic Electrophilic Fluorination
Target: Construction of quaternary C-F stereocenters in
Core Principles
Direct fluorination of free amines is often hazardous and non-selective. A superior approach involves the enantioselective fluorination of activated methines (such as
-
Catalyst: Dihydroquinidine (DHQD) or Dihydroquinine (DHQ) derivatives.
-
Mechanism: The alkaloid forms a complex with the enolate, creating a chiral pocket that directs the bulky NFSI to attack from a specific face (Re vs. Si).
Experimental Protocol
Substrate: tert-Butyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (Tetralone ester).
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the
-keto ester (1.0 equiv) in Toluene (0.1 M concentration). -
Catalyst Addition: Add (DHQD)₂-PHAL (hydroquinidine 1,4-phthalazinediyl diether) (5 mol%).
-
Temperature Control: Cool the reaction mixture to -20°C using a cryocooler or acetone/dry ice bath. Note: Lower temperatures enhance enantioselectivity (ee) but reduce rate.
-
Fluorination: Add NFSI (1.2 equiv) in one portion.
-
Monitoring: Stir for 4–12 hours. Monitor consumption of starting material via TLC (visualize with UV/PMA stain).
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with Et₂O (3x), dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (typically Hexanes/EtOAc).
Typical Results: Yield: >90%; ee: 90–96%.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanism of Cinchona-catalyzed electrophilic fluorination via face-selective enolate complexation.
Method B: Nucleophilic Trifluoromethylation (Ruppert-Prakash)
Target: Synthesis of
Core Principles
The Ruppert-Prakash reagent (TMSCF₃) is the gold standard for nucleophilic trifluoromethylation.[5][6] Since the "CF₃⁻" anion is unstable, it requires Lewis base activation. For enantioselective synthesis, chiral phase-transfer catalysts (PTC) or chiral sulfinylimines are employed.
-
Reagent: TMSCF₃ (Trimethyl(trifluoromethyl)silane).[5]
-
Activator: Tetramethylammonium fluoride (TMAF) or Cinchona-derived quaternary ammonium salts.
-
Substrate: N-tosyl imines or N-tert-butanesulfinyl imines (Ellman's imines).
Experimental Protocol (Catalytic Enantioselective Route)
Substrate: N-Tosyl aldimine.
Step-by-Step Procedure:
-
Setup: Flame-dry a Schlenk tube under Argon.
-
Solvent: Add anhydrous DCM or Toluene (0.1 M).
-
Reagents: Add N-Tosyl imine (1.0 equiv) and Cinchona-derived ammonium salt catalyst (e.g., N-benzyl cinchoninium fluoride) (10 mol%).
-
Cooling: Cool to -40°C to -78°C .
-
Addition: Add TMSCF₃ (1.5 equiv) dropwise.
-
Reaction: Stir for 12–24 hours at low temperature.
-
Hydrolysis: Add 2N HCl or TBAF (1.0 equiv) to cleave the N-Si bond.
-
Workup: Neutralize with NaHCO₃, extract with DCM.
Optimization Table:
| Parameter | Recommendation | Reason |
| Solvent | Toluene or DCM | Non-polar solvents often tighten the ion pair, improving ee. |
| Activator | Phenoxide or Fluoride | Initiates silicon-ate complex formation. |
| Temp | -78°C | Critical for suppressing background (racemic) reaction. |
Method C: Asymmetric Hydrogenation of Fluorinated Imines
Target: Direct conversion of fluorinated imines to chiral amines.[2]
Core Principles
This is often the most scalable method. Instead of adding fluorine, one starts with a fluorinated ketone, converts it to an imine, and reduces it using a chiral transition metal catalyst.
-
Catalyst: Palladium(II) trifluoroacetate [Pd(OCOCF₃)₂] with chiral bisphosphine ligands (e.g., (S)-SegPhos or (R)-MeO-BIPHEP ).
-
Solvent: Trifluoroethanol (TFE) is often critical as it activates the imine via H-bonding.
-
Substrate:
-Fluorinated imines or -Trifluoromethyl imines.
Experimental Protocol (Zhou Modification)
Substrate: Fluorinated N-tosyl imine.
Step-by-Step Procedure:
-
Glovebox: In a nitrogen-filled glovebox, mix Pd(OCOCF₃)₂ (2 mol%) and (S)-SegPhos (2.2 mol%) in Acetone. Stir for 1 hour to form the complex. Remove solvent in vacuo.
-
Reaction Mix: Dissolve the catalyst residue and the Imine substrate (1.0 equiv) in TFE (2,2,2-Trifluoroethanol) .
-
Hydrogenation: Transfer to a steel autoclave. Purge with H₂ (3x).
-
Pressure: Pressurize to 600 psi (40 bar) H₂.
-
Execution: Stir at 50°C for 24 hours.
-
Release: Carefully vent H₂ (fume hood!).
-
Analysis: Filter through Celite. Analyze ee via Chiral HPLC.
Workflow Diagram (DOT Visualization)
Figure 2: Workflow for the asymmetric hydrogenation of fluorinated imines using Pd-catalysis.
Troubleshooting & Safety
Safety Criticals
-
NFSI: Generally safe solid, but can cause skin irritation.
-
TMSCF₃: Volatile liquid.[7] Hydrolysis releases HF . Always use plastic/Teflon labware if HF generation is possible, or quench in glass with excess basic buffer (NaHCO₃) immediately.
-
Hydrogenation: High-pressure reactors (autoclaves) must be inspected for stress fractures. H₂ is explosive; ensure proper grounding.
Common Issues
-
Low Yield (Method B): Often due to moisture. TMSCF₃ hydrolyzes rapidly to CF₃H (gas) in wet solvents. Solution: Distill solvents over CaH₂.
-
Low Enantioselectivity (Method C): Often due to solvent effects. Solution: Ensure TFE is used; the solvent's acidity activates the imine C=N bond for reduction.
References
-
Enantioselective Electrophilic Fluorination: Shibata, N., et al. "Enantioselective Fluorination Mediated by Cinchona Alkaloid Derivatives." Journal of the American Chemical Society, 2000.[8] Link
-
Organocatalytic Fluorination Review: Cahard, D., et al. "Electrophilic Fluorination with N-F Reagents." Chemical Reviews, 2004.[8] Link
-
Ruppert-Prakash Reagent Overview: Prakash, G. K. S., & Yudin, A. K. "Perfluoroalkylation with Trimethyl(trifluoromethyl)silane." Chemical Reviews, 1997. Link
-
Asymmetric Hydrogenation of Fluorinated Imines: Zhou, Y. G., et al. "Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines."[9][10] Journal of the American Chemical Society, 2007. Link
-
Nucleophilic Trifluoromethylation of Imines: Dilman, A. D., et al. "Nucleophilic Trifluoromethylation of Imines." Tetrahedron, 2008. Link
Sources
- 1. chimia.ch [chimia.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions [beilstein-journals.org]
- 5. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acs.org [acs.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Topic: Strategic Solvent Selection for the Robust Crystallization of (S)-N-methyl-1-(4-fluorophenyl)ethylamine
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The isolation of active pharmaceutical ingredients (APIs) as highly pure, stable, and physically consistent crystalline solids is a cornerstone of modern drug development.[1] For chiral molecules such as (S)-N-methyl-1-(4-fluorophenyl)ethylamine, a key intermediate in the synthesis of various pharmaceutical agents, achieving a robust and reproducible crystallization process is paramount. This application note provides a comprehensive guide to the strategic selection of solvents for the crystallization of this specific enantiomer. We will explore the underlying principles of crystallization, detail a systematic solvent screening protocol, and provide step-by-step methodologies for both cooling and anti-solvent crystallization techniques. The causality behind each experimental choice is explained to empower researchers to not only follow the protocol but also to adapt it based on empirical observations.
Introduction: The Critical Role of Crystallization in Chiral API Development
Crystallization is far more than a simple purification step; it is the primary process used to define the definitive solid-state form of an API.[1] The resulting crystal lattice structure dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] For chiral compounds, where enantiomers can exhibit different pharmacological and toxicological profiles, ensuring the isolation of a single, pure enantiomer is a regulatory and safety imperative.[3][4]
Furthermore, the phenomenon of polymorphism—the ability of a compound to crystallize into multiple distinct crystal structures—presents a significant challenge.[2][5] Different polymorphs of the same API are, in effect, different solid materials and can have vastly different properties. The choice of crystallization solvent is one of the most powerful tools available to a scientist to control which polymorphic form is produced robustly and consistently.[6] This guide is designed to provide a logical, evidence-based framework for developing such a process for (S)-N-methyl-1-(4-fluorophenyl)ethylamine.
Physicochemical Profile: (S)-N-methyl-1-(4-fluorophenyl)ethylamine
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₉H₁₂FN | - |
| Molecular Weight | 153.20 g/mol | - |
| Appearance | Expected to be a colorless to pale-yellow liquid in its free base form. | Inferred from parent amine[7]. |
| Boiling Point | ~190-195 °C (for parent amine) | The N-methylated derivative is expected to have a similar or slightly higher boiling point[7]. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). Sparingly soluble in water. | Inferred from parent amine[7][8][9]. |
| pKa | The conjugate acid pKa is likely in the 9-11 range. | The amine group is basic. Inferred from parent amine[7]. |
| Chemical Structure | A chiral secondary amine with a fluorophenyl group. The fluorine atom and the N-methyl group influence the molecule's polarity and hydrogen bonding capabilities. | - |
The Science of Solvent Selection: A First-Principles Approach
The goal of crystallization is to create a state of supersaturation—a condition where the concentration of the solute in the solution exceeds its equilibrium solubility—in a controlled manner to promote nucleation and crystal growth over amorphous precipitation or "oiling out".[10] The solvent system is the primary variable used to manipulate this state.
A desirable crystallization solvent should exhibit:
-
Optimal Solubility Gradient: The compound should be sparingly soluble at low temperatures but significantly more soluble at higher temperatures for cooling crystallization.[11] An ideal range is often 5–20 mg/mL at the lower temperature.[11]
-
High Purity and Inertness: The solvent must not react with the solute.
-
Safety and Process Viability: The solvent should have a reasonable boiling point for easy removal and be acceptable from a safety and environmental perspective (e.g., ICH Class 3 solvents are preferred over Class 2 or 1)[6].
-
Influence on Crystal Habit and Polymorph: Solvent-solute interactions, particularly hydrogen bonding, can direct the way molecules pack in the crystal lattice, influencing the crystal shape (habit) and the specific polymorph obtained.[6]
Systematic Solvent Screening: An Empirical Workflow
A preliminary screening with a diverse range of solvents is the most effective way to identify promising candidates for process optimization. This protocol utilizes a small-scale, parallel approach to rapidly assess solubility across different solvent classes.
Diagram: Solvent Screening Workflow
Caption: Workflow for systematic small-scale solvent screening.
Protocol 1: Small-Scale Solvent Screening
-
Preparation: In an array of 1 mL glass vials, accurately weigh approximately 20 mg of (S)-N-methyl-1-(4-fluorophenyl)ethylamine oil or crude solid.
-
Solvent Addition: To each vial, add 0.2 mL of a single test solvent from the list below. This creates an initial high concentration of 100 mg/mL.
-
Room Temperature Solubility Test: Tightly cap the vials and vortex for 1-2 minutes. Observe and record if the material fully dissolves.
-
Observation A (Soluble): If the compound dissolves completely at room temperature, the solvent is too strong for cooling crystallization but is a prime candidate for use with an anti-solvent.
-
Observation B (Insoluble/Partially Soluble): Proceed to the next step.
-
-
Elevated Temperature Solubility Test: Place the vials from Observation B in a heating block set to 60°C. Vortex intermittently for up to 10 minutes. Observe and record if the material fully dissolves.
-
Observation C (Soluble at 60°C): This is a promising candidate for cooling crystallization.
-
Observation D (Insoluble at 60°C): This is a poor solvent for single-solvent crystallization. It may, however, be an effective anti-solvent.
-
-
Cooling Test: For vials from Observation C, remove them from the heat and allow them to cool slowly to room temperature on the benchtop. If no crystals form, gently scratch the inside of the vial with a metal spatula or place it in a 4°C refrigerator overnight. Record any formation of crystalline solids.
-
Categorization: Based on your observations, classify each solvent.
Table: Recommended Solvents for Initial Screening
| Solvent | Class (ICH) | Type | Boiling Point (°C) | Rationale |
| Heptane | 3 | Non-polar Aliphatic | 98 | Potential anti-solvent. |
| Toluene | 2 | Aromatic | 111 | Offers π-π interaction potential. |
| Methyl tert-butyl ether (MTBE) | 2 | Ether | 55 | Aprotic, moderately polar. |
| Ethyl Acetate | 3 | Ester | 77 | Common recrystallization solvent. |
| Acetone | 3 | Ketone | 56 | Polar aprotic, good solvent power. |
| Isopropanol (IPA) | 3 | Alcohol | 82 | Protic, can form H-bonds. |
| Ethanol | 3 | Alcohol | 78 | Protic, often shows good temp-solubility gradient. |
| Acetonitrile | 2 | Nitrile | 82 | Polar aprotic, strong solvent. |
| Water | - | Protic, Highly Polar | 100 | The compound is an amine; may form hydrate or be insoluble. Excellent anti-solvent. |
Detailed Crystallization Protocols
Based on the results of the screening, the following protocols can be employed for crystallization at a larger scale (e.g., 1-5 g).
Protocol 2: Cooling Crystallization
This method is ideal when a solvent is identified that shows a significant increase in solubility with temperature (Screening Observation C).
-
Dissolution: In an appropriately sized flask equipped with a magnetic stir bar and reflux condenser, add the crude (S)-N-methyl-1-(4-fluorophenyl)ethylamine. Add the chosen solvent (e.g., Isopropanol) in small portions while stirring and gently warming (e.g., to 60-70°C). Continue adding solvent until the material is fully dissolved. Causality: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly towards room temperature without agitation. Causality: Slow cooling prevents rapid precipitation, favoring the growth of larger, more ordered crystals over small, impure particles.
-
Seeding (Optional but Recommended): Once the solution has cooled slightly and appears faintly cloudy (the point of supersaturation), add a very small amount of previously obtained pure crystals ("seeds"). Causality: Seeding provides a template for crystal growth, promoting the formation of the desired crystal form and improving reproducibility.[11]
-
Maturation: Once at room temperature, continue to cool the flask in an ice bath (0-4°C) for at least 1-2 hours to maximize the yield. Causality: Solubility is lowest at reduced temperatures, forcing more product out of the solution.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold fresh solvent.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
Protocol 3: Anti-Solvent Crystallization
This method is used when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent").[12] This corresponds to Screening Observations A and D.
-
Dissolution: Dissolve the crude (S)-N-methyl-1-(4-fluorophenyl)ethylamine in a minimal amount of a good solvent (e.g., Acetone) at room temperature.
-
Anti-Solvent Addition: While stirring the solution, add the chosen anti-solvent (e.g., Heptane or Water) dropwise via an addition funnel. Causality: Slow addition maintains a controlled level of supersaturation. Adding too quickly can cause the compound to "oil out" or precipitate as an amorphous solid.
-
Induction: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form, stop the addition and stir for 20-30 minutes. Seeding at this point is highly effective.
-
Maturation & Isolation: Once crystal formation is robust, add the remaining portion of the anti-solvent at a slightly faster rate. Allow the resulting slurry to stir for at least one hour to allow for complete crystallization. Isolate and dry the crystals as described in the cooling crystallization protocol.
Diagram: General Crystallization Processdot
graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Crude Material", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dissolve [label="1. Dissolve in\nMinimal Hot Solvent\n(Cooling Method)\nOR\nMinimal RT Solvent\n(Anti-Solvent Method)"]; cool [label="2a. Controlled Cooling\n& Maturation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_as [label="2b. Add Anti-Solvent\n& Maturation", fillcolor="#FBBC05", fontcolor="#202124"]; filter [label="3. Isolate via\nVacuum Filtration"]; wash [label="4. Wash with\nCold Solvent"]; dry [label="5. Dry Under Vacuum"]; end [label="Pure Crystalline API", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> dissolve; dissolve -> cool [label=" Cooling\n Protocol "]; dissolve -> add_as [label=" Anti-Solvent\n Protocol "]; cool -> filter; add_as -> filter; filter -> wash; wash -> dry; dry -> end; }
Sources
- 1. syrris.com [syrris.com]
- 2. jocpr.com [jocpr.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-(-)-1-(4-Fluorophenyl)Ethylamine: Properties, Applications, Safety Data & Supplier China | High Purity API Intermediate [nj-finechem.com]
- 8. echemi.com [echemi.com]
- 9. (R)-1-(4-Fluorophenyl)ethylamine | 374898-01-8 [chemicalbook.com]
- 10. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallization in the Pharmaceutical Industry (Chapter 13) - Handbook of Industrial Crystallization [cambridge.org]
- 12. bia.si [bia.si]
Troubleshooting & Optimization
Preventing racemization during N-methylation of chiral phenethylamines
Technical Support Knowledge Base | Ticket #8842 Subject: Preventing Racemization During N-Methylation of Chiral Phenethylamines Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
User Issue Summary
Users frequently report loss of optical purity (ee% degradation) when attempting to N-methylate chiral phenethylamines (e.g., amphetamine derivatives, cathinones). Common symptoms include inconsistent specific rotation data post-reaction and inseparable enantiomeric mixtures during chiral HPLC analysis.
Root Cause Analysis: The "Benzylic Liability"
Before troubleshooting, you must understand why your substrate is failing. Phenethylamines possess a structural vulnerability: the chiral center is benzylic (adjacent to an aromatic ring).
-
Acidity of the
-Proton: The benzylic position lowers the pKa of the -proton. -
The Iminium Trigger: During reductive amination, the intermediate formed is an iminium ion .[1][2] This species is significantly more electron-deficient than the neutral amine, making the
-proton hyper-acidic. -
The Leak: If the reaction temperature is too high (Eschweiler-Clarke) or the pH is too high (improper buffering), the
-proton is removed, forming an achiral enamine . When this enamine re-protonates, it does so from either face, resulting in racemization.
Module 1: Method Selection (Triage)
Do not proceed until you have selected the correct workflow for your specific substrate sensitivity.
Figure 1: Decision matrix for N-methylation strategies. Note that Eschweiler-Clarke and Direct Alkylation are classified as "High Risk" for chiral phenethylamines.
Module 2: Troubleshooting Reductive Amination (The Gold Standard)
Recommended Reagent: Sodium Triacetoxyborohydride (STAB) Reference Protocol: Abdel-Magid et al. (1996) [1].[3]
This method operates at room temperature, preventing the thermal energy required to overcome the activation barrier for enolization.
Common Failure Points & Solutions
Q: My reaction is stalling, so I added heat. Now it's racemic. Why?
-
A: Never heat a chiral phenethylamine imine. Heat promotes the tautomerization of the iminium ion (chiral) to the enamine (achiral).
-
Fix: If the reaction is slow, your pH is likely incorrect. STAB requires a slightly acidic media (pH 5–6) to activate the imine formation but not so acidic that it inhibits the hydride transfer. Add 1.0–2.0 equivalents of Acetic Acid (AcOH).[4]
Q: I used NaBH4 instead of STAB and got racemization.
-
A: Sodium Borohydride (NaBH4) is too basic and too reactive. It can reduce the aldehyde (formaldehyde) to methanol before it reacts with your amine. More importantly, the basicity of NaBH4 solutions can promote proton abstraction.
-
Fix: Switch to STAB. If you must use NaBH4, you must pre-form the imine in MeOH/AcOH before adding the reducing agent at 0°C.
Validated Protocol (STAB Method)
-
Dissolve chiral amine (1.0 equiv) in DCE (1,2-Dichloroethane) or THF.
-
Add Formaldehyde (37% aq, 1.1–1.5 equiv).
-
Critical: Add Acetic Acid (1.0–2.0 equiv). Stir for 15 mins.
-
Add STAB (1.5 equiv) in one portion.
-
Stir at Room Temperature for 2–4 hours.
-
Quench with saturated NaHCO3 (do not let the quench sit for hours; extract immediately).
Module 3: The Eschweiler-Clarke Trap
Method: Formic Acid + Formaldehyde + Reflux. Status: NOT RECOMMENDED for high-value chiral phenethylamines.
The Mechanism of Failure:
While standard texts claim Eschweiler-Clarke does not racemize amines, this rule fails for phenethylamines. The reaction requires reflux (~100°C). At this temperature, the benzylic
Figure 2: The "Leak" Mechanism. High heat or base allows the Iminium ion to lose a proton, becoming a planar Enamine. Stereochemical information is lost at this step.
Troubleshooting:
-
If you must use this method: Lower the temperature to 60-70°C and extend the reaction time. However, yield will suffer.
-
Alternative: Use the Borch Reduction (Sodium Cyanoborohydride, NaCNBH3) which works at lower temperatures, though it is toxic [2].
Module 4: Direct Alkylation (Methyl Iodide)
Method: MeI + Base (K2CO3/NaH). Status: Avoid unless creating quaternary salts.
Q: Can I just use Methyl Iodide and a base?
-
A: This is chemically difficult to control.
-
Poly-methylation: It is difficult to stop at the secondary amine; quaternary ammonium salts form rapidly.
-
Base-Catalyzed Racemization: To scavenge the HI produced, you need a base. Strong bases (NaH, LDA) will instantly deprotonate the benzylic position. Weaker bases (K2CO3) in refluxing acetonitrile may still cause partial racemization over long reaction times.
-
Module 5: The "Nuclear Option" (Acylation-Reduction)
If your substrate is extremely valuable and you cannot risk any racemization, use this two-step sequence. It is longer but guarantees optical purity because it avoids the iminium intermediate entirely.
Step 1: Formylation [5]
-
React amine with Formic-Acetic Anhydride (prepared in situ) or Ethyl Formate.
-
Result: N-Formyl phenethylamine (Amide). Amides are configurationally stable.
Step 2: Reduction
-
Reduce the amide using Borane-THF (BH3·THF) or Lithium Aluminum Hydride (LiAlH4).
-
Note: While LiAlH4 is harsh, the reduction of an amide to an amine typically proceeds with retention of configuration unless the workup is mishandled.
-
Safety Check: Ensure the quench of the LiAlH4 reaction is kept cold. An exothermic quench can cause local heating and degradation.
Summary Comparison Table
| Parameter | STAB (Recommended) | Eschweiler-Clarke | Direct Alkylation | Acylation-Reduction |
| Racemization Risk | Low | High (Thermal) | High (Base) | Very Low |
| Temperature | 20–25°C | 100°C (Reflux) | 25–80°C | 0–60°C |
| Intermediate | Iminium (Transient) | Iminium (Sustained) | None (SN2) | Amide (Stable) |
| Yield | High (>85%) | High | Low (Poly-alkylation) | Good (Two steps) |
| Complexity | Low (One-pot) | Low | Medium | High (Two steps) |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][6] Studies on Direct and Indirect Reductive Amination Procedures.[3] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[4] The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group). Link
-
Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine addition. Advanced Synthesis & Catalysis, 352(5), 753–819. Link
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. mdpi.com [mdpi.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Additive-free selective methylation of secondary amines with formic acid over a Pd/In2O3 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. scientificlabs.ie [scientificlabs.ie]
Technical Support Center: Troubleshooting Low Yields in Reductive Amination of Fluoroketones
Welcome to the technical support center for navigating the complexities of reductive amination with fluorinated ketones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific yet powerful transformation. The unique electronic properties of fluorinated substrates introduce distinct hurdles not typically seen with their non-fluorinated analogs. This resource provides in-depth, mechanistically-grounded solutions to common problems in a direct question-and-answer format.
Section 1: Foundational Issues & Imine Formation
This section addresses the critical first step of the reaction: the condensation of the amine and the fluoroketone to form the imine or iminium ion intermediate. Failures at this stage are the most common source of low yields.
Q1: My reaction is incredibly sluggish or fails to start. I don't see any consumption of my starting ketone. What is the underlying issue?
A: The primary challenge with fluoroketones, particularly α-fluoroketones, is their high susceptibility to hydration. The strong electron-withdrawing effect of the fluorine atom(s) significantly increases the electrophilicity of the carbonyl carbon. While this should theoretically accelerate nucleophilic attack by the amine, it also makes the ketone highly reactive towards trace amounts of water, forming a stable gem-diol (hydrate).[1] This hydrate is often unreactive towards the amine, effectively sequestering your starting material from the desired reaction pathway.
Causality & Troubleshooting Steps:
-
Confirm Hydrate Formation: Before starting the reaction, acquire a ¹H or ¹⁹F NMR of your starting ketone in the reaction solvent. The presence of a significant hydrate species will be evident.
-
Employ Rigorous Anhydrous Conditions:
-
Dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere (N₂ or Ar).
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Add activated 3Å or 4Å molecular sieves to the reaction mixture before adding the amine or reducing agent to scavenge any residual water.
-
-
Utilize a Co-solvent for Azeotropic Water Removal: For reactions run at elevated temperatures, using a solvent like toluene or benzene allows for the azeotropic removal of water via a Dean-Stark apparatus. This actively drives the equilibrium away from the hydrate and towards the imine.
Q2: I've ensured anhydrous conditions, but imine formation is still inefficient. How can I drive the equilibrium forward?
A: Inefficient imine formation, even under anhydrous conditions, points to an unfavorable equilibrium. The reaction between a ketone and an amine to form a hemiaminal, and its subsequent dehydration to an imine, are all reversible steps.[2] For sterically hindered or electronically deactivated amines, this equilibrium can lie far to the left.
Causality & Troubleshooting Steps:
-
Acid Catalysis (The "On" Switch): The dehydration of the hemiaminal intermediate is the rate-limiting step and is effectively catalyzed by acid. A catalytic amount of a weak acid protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O).
-
Recommended Catalyst: Add 0.1 to 1.2 equivalents of acetic acid (AcOH). It has been shown to accelerate reactions, particularly with ketones.[2][3]
-
Caution: Avoid strong acids, which can fully protonate the amine, rendering it non-nucleophilic. The optimal pH for imine formation is typically between 4 and 6.[3][4]
-
-
Lewis Acid Activation: For particularly challenging substrates, a Lewis acid can be used to activate the ketone. Reagents like titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can coordinate to the carbonyl oxygen, increasing its electrophilicity and acting as a water scavenger.[5]
-
Temperature Adjustment: Gently heating the reaction (e.g., 40-60 °C) can often provide the necessary activation energy to favor imine formation, especially if you are using a method for water removal.
Section 2: Competing Reactions & Byproduct Formation
If imine formation is proceeding, but yields are still low, the issue likely lies with competing side reactions.
Q3: My primary byproduct is the corresponding fluoroalcohol. How do I prevent the premature reduction of my starting ketone?
A: This is a classic selectivity problem. The highly electrophilic nature of the fluoroketone makes it susceptible to direct reduction by the hydride agent.[4] This side reaction is especially prevalent if you are using a powerful or non-selective reducing agent, or if imine formation is slow.
Causality & Troubleshooting Steps:
-
Choose a Selective Reducing Agent: The choice of hydride is the most critical factor in a successful one-pot reductive amination. The ideal reagent reduces the iminium ion much faster than it reduces the ketone.
-
Gold Standard: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[2][5][6] It is mild, tolerant of slightly acidic conditions, and exhibits excellent chemoselectivity for imines over ketones.[7]
-
Alternative: Sodium cyanoborohydride (NaBH₃CN) is also highly selective for imines at a controlled pH of 6-7.[3] However, it is highly toxic and can release hydrogen cyanide gas if the pH drops too low, requiring careful handling.[7]
-
Avoid: Sodium borohydride (NaBH₄) is generally too reactive for a one-pot procedure with fluoroketones, as it will rapidly reduce the ketone.[5]
-
-
Implement a Stepwise (Indirect) Procedure: If direct reduction remains a problem, switch to a two-step, one-pot protocol.
-
Step 1: Mix the fluoroketone, amine, and acid catalyst (if needed) in a suitable solvent (e.g., methanol or DCE). Allow sufficient time for complete imine formation (monitor by TLC, LC-MS, or crude NMR). This can take anywhere from 30 minutes to several hours.[2]
-
Step 2: Once the ketone is consumed, add the reducing agent (now you can even use the less selective but cheaper NaBH₄).[4]
-
Caption: A decision tree for systematically troubleshooting low yields in reductive amination.
Q4: I'm reacting a primary amine, but I'm getting a significant amount of the tertiary amine byproduct from over-alkylation. How do I improve selectivity?
A: Over-alkylation occurs when the desired secondary amine product, which is often more nucleophilic than the starting primary amine, reacts with another molecule of the fluoroketone. This forms a new iminium ion that is subsequently reduced to a tertiary amine.
Causality & Troubleshooting Steps:
-
Stoichiometry Control: This side reaction is often suppressed by using a slight molar excess (5-10%) of the primary amine relative to the ketone.[2] This increases the probability that a ketone molecule will react with the starting amine rather than the product amine.
-
Adopt the Stepwise Procedure: The most robust solution is the stepwise (or indirect) one-pot method described in Q3.[2][6] By allowing the primary amine to fully convert the ketone to the imine before adding the reducing agent, you remove the ketone from the equation. The secondary amine product that forms upon reduction has no ketone left to react with.
Section 3: Optimization & Advanced Protocols
This section provides guidance on refining reaction conditions and handling the unique challenges of fluorinated products.
Q5: Which reducing agent and solvent system is the best starting point for a novel fluoroketone?
A: For any new fluoroketone substrate, the most reliable starting point is Sodium Triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) . This combination is widely cited for its high chemoselectivity and broad substrate scope.[2][6]
| Reducing Agent | Recommended Solvent | Pros | Cons | Key Considerations |
| NaBH(OAc)₃ (STAB) | DCE, THF | Excellent selectivity for imines over ketones[2][7]; Tolerant of mild acid; Commercially available. | Moisture sensitive[5]; Higher cost; Chlorinated solvent. | The go-to reagent for one-pot reactions. Acetic acid is often used as a catalyst.[2] |
| NaBH₃CN | MeOH, EtOH | Good selectivity at controlled pH[7]; Water tolerant. | Highly toxic (cyanide source)[3]; Can form CN-adduct byproducts[8]; pH control is critical. | Reaction must be maintained at pH 6-7 to prevent ketone reduction and HCN release. |
| NaBH₄ | MeOH, EtOH | Inexpensive; Readily available. | Poor selectivity [4]; Readily reduces fluoroketones; Reacts with acidic catalysts. | Only suitable for a stepwise procedure after complete imine formation has been confirmed.[5] |
| H₂ / Catalyst (e.g., Pd/C) | MeOH, EtOH | "Green" reductant (H₂); Economical for large scale. | May reduce other functional groups (alkenes, C-F bonds); Catalyst can be deactivated by the amine.[7] | Requires specialized hydrogenation equipment. May cause hydrodefluorination. |
Q6: I've successfully made my fluorinated amine, but purification is difficult, and I suspect the product is unstable. What are some best practices for workup and isolation?
A: Fluorinated amines can present unique purification challenges. The presence of fluorine can alter the basicity and polarity of the molecule, and some fluorinated amine motifs are known to be unstable.[9][10]
Workup & Purification Protocol:
-
Careful Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution ceases. This neutralizes the acid catalyst and hydrolyzes any remaining hydride reagent.
-
Standard Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash (for Basic Impurities): If your starting ketone or other non-basic impurities are present, you can wash the combined organic layers with dilute aqueous HCl (e.g., 1M). Your amine product will move into the aqueous layer as the ammonium salt. You can then re-basify the aqueous layer with NaOH and re-extract to recover the pure amine.
-
Consider Salt Precipitation: Some fluorinated amines are difficult to handle as free bases. A highly effective purification technique involves precipitating the amine as a salt. Adding trichloroacetic acid (TCA) can trigger the precipitation of the amine salt, which can be filtered off from soluble impurities. The pure amine is then liberated by gentle heating, which causes the TCA to decarboxylate into volatile chloroform and CO₂.[11]
-
Avoid Silica Gel Chromatography if Possible: Fluorinated amines can be quite polar and may streak or decompose on silica gel. If chromatography is necessary, consider using alumina (neutral or basic) or treating the silica gel with triethylamine to deactivate acidic sites.
-
Storage: Store the purified fluorinated amine under an inert atmosphere at low temperatures, as some classes can be sensitive to air and moisture.[12][13]
Caption: The reductive amination pathway and common off-target side reactions.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
Pannecoucke, X., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
-
Pannecoucke, X., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. [Link]
-
Saeed, A., et al. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Paradisi, F., et al. (2021). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ChemCatChem. [Link]
-
Gordeev, S. N., et al. (2020). Reductive α-alkylation of ketones with aldehydes at atmospheric pressure of carbon monoxide: the effect of fluoride activation in ruthenium catalysis. Mendeleev Communications. [Link]
-
GSK. (n.d.). Reductive Amination. GSK Solvent and Reagent Guides. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]
-
Rogoza, A., et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. National Institutes of Health. [Link]
-
Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for removing impurities from fluorinated amine synthesis
Introduction: The "Fluorine Effect" on Purification
If you are applying standard organic workup protocols to fluorinated amines, you are likely experiencing low yields or persistent impurities. The introduction of fluorine atoms into an amine scaffold fundamentally alters its physicochemical properties—specifically basicity (pKa) , lipophilicity , and volatility .
This guide addresses the three most common support tickets we receive:
-
"My product is not extracting into the aqueous layer during acid-base workup."
-
"I cannot separate the defluorinated side-product from my target amine."
-
"My yield vanishes during solvent evaporation."
Module 1: The pKa Paradox (Acid-Base Extraction)
The Issue:
Standard acid-base extraction relies on protonating the amine with a weak acid (e.g., 1M HCl) to move it into the aqueous phase. However, fluorine is highly electronegative. Through the inductive effect (
The Data: The table below illustrates the drastic drop in basicity as fluorine content increases.
| Compound | Structure | pKa (Conjugate Acid) | Extraction Behavior at pH 2 |
| Ethylamine | ~10.7 | Fully Protonated (Aq. Soluble) | |
| 2-Fluoroethylamine | ~9.0 | Mostly Protonated | |
| 2,2-Difluoroethylamine | ~7.5 | Partially Protonated | |
| 2,2,2-Trifluoroethylamine | ~5.7 | Poor Protonation (Biphasic) |
The Protocol: "The Super-Acid Capture" If your fluorinated amine has a pKa < 6.0, standard 1M HCl washes may fail to fully sequester the amine in the aqueous phase, especially if the organic solvent is polar (e.g., EtOAc).
-
Diagnosis: Check the calculated pKa of your amine. If pKa < 6.5, proceed to step 2.
-
Acid Switch: Do not use weak acids (Citric, Acetic) or dilute HCl.
-
Recommended: Use 2M - 4M HCl or Methanesulfonic acid (MsOH) to force protonation.
-
Target pH: The aqueous layer must be at least 2 pH units below the amine's pKa. For a pKa 5.7 amine, you need pH < 3.7 (which is standard, but the equilibrium is unfavorable in biphasic systems without excess acid).
-
-
Solvent Switch: Avoid Ethyl Acetate (EtOAc) or DCM if possible.
-
Recommended: Use Methyl tert-butyl ether (MTBE) or Heptane . The fluorinated ammonium salt is less soluble in these non-polar ethers, forcing it into the aqueous layer.
-
Module 2: Chromatographic Separation of "Ghost" Impurities
The Issue: A common side reaction in metal-catalyzed synthesis (e.g., Buchwald-Hartwig) is hydrodefluorination (swapping a -F for a -H). The "des-fluoro" impurity often co-elutes with your product on standard C18 silica because the polarity difference is negligible.
The Solution: Fluorophilic Stationary Phases Standard C18 relies on hydrophobic interaction. Fluorinated compounds, however, exhibit "fluorophilicity"—they segregate from hydrocarbon phases.
Diagram: Column Selection Decision Tree
Caption: Decision matrix for selecting stationary phases. PFP columns are superior for separating fluorinated analogs due to specific fluorine-fluorine and dipole interactions.
Protocol: PFP Column Screening
-
Stationary Phase: Use a Pentafluorophenyl (PFP) bonded phase (e.g., Phenomenex Kinetex PFP or Thermo Hypersil GOLD PFP).
-
Mechanism: PFP phases separate based on
interactions and dipole moments. The highly electronegative fluorine atoms on the column interact differently with your fluorinated product versus the des-fluoro impurity. -
Mobile Phase: Methanol (MeOH) is generally preferred over Acetonitrile (ACN) for PFP columns as ACN can suppress the
interactions.
Module 3: Volatility & Isolation (The Vanishing Product)
The Issue: Many low-molecular-weight fluorinated amines (e.g., trifluoroethylamine derivatives) have high vapor pressures. They often co-evaporate with solvents like DCM or THF on the rotavap, leading to "0% yield" after drying.
The Solution: In-Situ Salt Formation Never isolate the free base if the molecular weight is < 200 g/mol and the structure is non-polar.
Workflow:
-
Reaction Completion: Confirm conversion via LC-MS.
-
Workup: Perform your extraction (see Module 1).
-
Salt Formation (Pre-Evaporation):
-
Dry the organic layer (MgSO4).
-
Crucial Step: Add 1.1 equivalents of HCl (4M in Dioxane) or TFA directly to the organic filtrate before concentration.
-
-
Evaporation: Concentrate the solution. The amine hydrochloride salt will be non-volatile and stable.
-
Precipitation: Often, the salt will precipitate from the ether/dioxane mixture.[1] Filter the solid directly to avoid "oiling out."
Module 4: Metal Scavenging (Pd/Cu Removal)
The Issue: Fluorinated amines are poor ligands for metals due to the lone-pair withdrawal discussed in Module 1. However, the catalyst often complexes with defluorinated byproducts or remains trapped in the lipophilic matrix of the fluorinated product.
The Solution: Thiol-Based Silica Scavenging Standard charcoal often fails because fluorinated compounds can adsorb irreversibly to the carbon matrix.
Protocol:
-
Dissolution: Dissolve crude mixture in THF or EtOAc (10 mL/g).
-
Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine).
-
Why? Sulfur has a high affinity for Pd/Cu, and the solid support prevents the scavenger from interacting with the fluorinated amine.
-
-
Conditions: Stir at 50°C for 4 hours . (Room temperature is often too slow for fluorinated matrices due to solubility/viscosity issues).
-
Filtration: Filter through a 0.45
m PTFE frit. (Do not use Nylon filters; fluorinated solvents can swell them).
Frequently Asked Questions (FAQs)
Q: I used a C18 column, and my fluorinated amine elutes at the solvent front (dead volume). Why? A: Fluorine is lipophilic but also polarizable. If your amine is small and highly fluorinated, it may not interact well with the C18 alkyl chains, especially at low pH. Fix: Switch to a PFP column or use an ion-pairing agent (e.g., 0.1% Heptafluorobutyric acid - HFBA) in the mobile phase to increase retention.
Q: Can I use distillation to purify my fluorinated amine? A: Yes, but be cautious of azeotropes . Fluorinated amines frequently form azeotropes with alcohols and ethers. It is safer and often more effective to distill the amine salt (sublimation) or purify via the salt-formation precipitation method described in Module 3.
Q: My LC-MS shows the mass of the product, but the NMR is messy. Is it decomposing?
A: Fluorinated amines can react with deuterated chloroform (
References
-
pKa Shifts in Fluorinated Amines
- Source: Kaneko, S. et al. "Basicity of Fluorinated Amines." Journal of Fluorine Chemistry.
- Context: Details the inductive effect of -fluorine atoms reducing amine pKa by ~1.7 units per fluorine.
-
Chromatographic Separation (PFP Phases)
- Source: Bell, D. S. et al. "Fluorinated Stationary Phases: Selectivity and Retention Mechanisms." LCGC North America.
- Context: Explains the "fluorophilic" retention mechanism and interactions unique to Pentafluorophenyl columns.
-
Metal Scavenging in Pharma
- Source: Welch, C. J. et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development.
- Context: Comparative study of SiliaMetS and other scavengers for Pd removal.
-
Volatility of Fluorinated Compounds
- Source: "Handling and Purification of Volatile Fluorinated Amines." Encyclopedia of Reagents for Organic Synthesis (e-EROS).
- Context: Best practices for salt formation to prevent vol
Sources
Storage stability and degradation of (S)-N-methyl-1-(4-fluorophenyl)ethylamine
Technical Support Center: Storage Stability & Degradation of (S)-N-methyl-1-(4-fluorophenyl)ethylamine
Executive Technical Overview
(S)-N-methyl-1-(4-fluorophenyl)ethylamine (also known as (S)-1-(4-fluorophenyl)-N-methylethanamine) is a valuable chiral building block.[1][2] Its stability is dictated by three structural features: the secondary amine (prone to oxidation and carbamylation), the benzylic carbon (susceptible to radical formation and racemization), and the para-fluorine substituent (generally stable, but modifies electronic properties of the ring).
This guide addresses the most frequent technical inquiries regarding the degradation and preservation of this compound.
Core Storage Protocols: The "Gold Standard"
The physical state of your reagent significantly dictates its stability profile.[3] We categorize storage protocols into two tiers: Tier A (Salt Forms) and Tier B (Free Base) .[2][3]
Storage Stability Matrix
| Parameter | Hydrochloride Salt (Recommended) | Free Base (Liquid/Oil) | Technical Rationale |
| Physical State | White to off-white solid | Colorless to pale yellow liquid | Solids restrict molecular mobility, slowing bimolecular degradation reactions.[1][2] |
| Temperature | Ambient (20-25°C) or Cool (2-8°C) | Strictly 2-8°C or -20°C | Free bases have higher vapor pressure and kinetic energy, accelerating oxidation.[1][2] |
| Atmosphere | Desiccated Air or Nitrogen | Inert Gas (Argon/Nitrogen) ONLY | Free bases react rapidly with atmospheric CO₂ to form carbamates.[2][3] |
| Light Exposure | Protect from light | Strictly Dark | Benzylic amines are photo-labile; light can trigger radical formation and racemization.[1][2][3] |
| Shelf Life | >2 Years (if dry) | 6–12 Months (if sealed) | Salts are thermodynamically stable; free bases are kinetically unstable.[2][3] |
Troubleshooting & Degradation Mechanisms
Issue 1: "My colorless liquid has turned yellow or brown."
Diagnosis: Oxidative Degradation. Mechanism: The secondary amine moiety is susceptible to oxidation by atmospheric oxygen.[2][3] This proceeds via a radical mechanism at the benzylic position or direct N-oxidation, leading to colored impurities such as nitrones , imines , and eventually acetophenones (via hydrolysis of the imine).
-
Immediate Action: Check purity via LC-MS. If purity is >95%, the color is likely due to trace highly conjugated impurities (e.g., quinoid species).[2] Distillation (vacuum) can restore the colorless state.[3]
-
Prevention: Always backfill storage containers with Argon after use.[2][3] Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for liquids.[2][3]
Issue 2: "There is a white crust or precipitate forming in the oil."
Diagnosis: Carbamate/Carbonate Formation.
Mechanism: Secondary amines are nucleophilic and react reversibly with atmospheric Carbon Dioxide (CO₂) to form carbamic acids, which then form unstable ammonium carbamate salts.[2][3]
-
Verification: This precipitate often dissolves or dissociates upon heating or treatment with dilute acid.[2][3]
-
Recovery: Degas the liquid under high vacuum (0.1–1 mmHg) at mild heat (30–40°C). The reaction is reversible, and CO₂ will be removed.
Issue 3: "The optical rotation has decreased (Loss of ee)."
Diagnosis: Racemization.
Mechanism: While the C-F bond is stable, the benzylic proton is weakly acidic (
-
Critical Note: Spontaneous racemization in the salt form is chemically negligible under standard conditions.[3] This issue is almost exclusive to the free base stored improperly or exposed to radical sources.[3]
Visualizing Degradation Pathways
The following diagram maps the degradation cascade. Note that Path A (Oxidation) and Path B (Carbamylation) are the dominant modes of failure for the free base.
Figure 1: Primary degradation pathways.[2][3] Path A (top) is reversible; Path B (bottom) leads to irreversible chemical changes.
Analytical Monitoring & Recovery Protocols
Routine Quality Control (QC)
Do not rely solely on NMR, as trace paramagnetic impurities (from oxidation) can broaden peaks.[2][3]
-
HPLC Method: C18 Column, Gradient 5%
95% Acetonitrile in Water (0.1% TFA).[2][3] Degradants (Ketones) will elute much later than the amine.[3] -
Chiral HPLC: Required to verify enantiomeric excess (ee). Recommended column: Chiralpak AD-H or OD-H, Mobile Phase: Hexane/IPA/Diethylamine.[1][2][3]
Recovery Protocol (Re-purification)
If your free base has degraded (yellow/precipitate):
-
Dissolution: Dissolve the oil in Diethyl Ether or MTBE.[2][3]
-
Salt Formation: Add 1.0 equivalent of HCl (in Dioxane or Ether) dropwise at 0°C.
-
Filtration: The hydrochloride salt will precipitate.[2][3] Filter and wash with cold ether.[2][3]
-
Result: This removes non-basic impurities (Ketones) and soluble degradation products.[2][3] The resulting white solid is the stable HCl salt.
References
-
National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 11503, N-Methylphenethylamine. Retrieved from [Link]
-
Stout, D. M., & Meyers, A. I. (1982).[2][3] Recent advances in the chemistry of dihydropyridines. Chemical Reviews. (Context: General stability of secondary amines and oxidation mechanisms).
-
Kim, M. J., et al. (2010).[2][3] Fast racemization and dynamic kinetic resolution of primary benzyl amines. Tetrahedron Letters. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Catalyst Poisoning in Fluorinated Amine Hydrogenation
Welcome to the technical support center for troubleshooting catalyst poisoning during the hydrogenation of fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these critical synthetic transformations. The unique electronic properties of fluorinated compounds can present specific challenges, and this resource aims to provide both practical solutions and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of catalyst poisoning in my fluorinated amine hydrogenation?
A1: The most common signs of catalyst poisoning include:
-
A significant decrease in the reaction rate or a complete stall in hydrogen uptake.
-
Reduced product yield and selectivity, often accompanied by the formation of partially hydrogenated or defluorinated byproducts.
-
The necessity for more forcing reaction conditions (e.g., higher temperature or pressure) to achieve conversions that were previously possible under milder conditions.
-
A physical change in the catalyst's appearance, such as agglomeration or a color change.
Q2: What are the most prevalent catalyst poisons I should be aware of in this specific application?
A2: While general catalyst poisons are always a concern, the hydrogenation of fluorinated amines is particularly sensitive to:
-
Halide Ions (especially Fluoride): Although part of the substrate, fluoride ions can leach into the reaction medium and interact with the catalyst surface.[1][2][3] This can alter the electronic properties of the metal center, potentially inhibiting catalytic activity.[1][2]
-
Nitrogen-Containing Compounds: The amine product itself, or nitrogen-containing impurities, can act as poisons, especially for rhodium and palladium catalysts.[4][5] The lone pair of electrons on the nitrogen atom can strongly coordinate to the metal's active sites.[5][6]
-
Sulfur Compounds: Thiophenes, mercaptans, and other sulfur-containing impurities, even at trace levels, are potent poisons for noble metal catalysts.[7][8]
-
Water and Oxygen: The presence of water can lead to the oxidation of the active metal, while oxygen can also deactivate the catalyst.[8][9]
Troubleshooting Guide
Issue 1: Reaction is sluggish or has completely stopped.
This is the most common symptom of catalyst poisoning. The following troubleshooting workflow can help identify and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a stalled hydrogenation reaction.
Detailed Steps:
-
Verify Hydrogen Source and Delivery: Ensure your hydrogen source is of high purity and that there are no leaks in your reaction setup.
-
Scrutinize Starting Materials and Solvents: Impurities in your fluorinated amine precursor or solvent are a common source of poisons.[10][11]
-
Protocol for Basic Wash: If acidic impurities are suspected, consider washing your substrate with a mild aqueous base (e.g., saturated NaHCO₃ solution), followed by thorough drying.
-
-
Evaluate Catalyst Choice: Not all catalysts are equally susceptible to poisoning.
-
Implement Catalyst Pre-treatment:
-
Protocol for Catalyst Pre-reduction: Before adding the substrate, suspend the catalyst in a small amount of solvent under an inert atmosphere. Evacuate and backfill with hydrogen several times, then stir under a hydrogen atmosphere for 1-2 hours. This can help to remove surface oxides and other potential inhibitors.
-
-
Employ Additives or Scavengers:
-
Acidic Additives: In cases of amine-based poisoning, adding a small amount of a non-coordinating acid (e.g., acetic acid) can protonate the amine, reducing its ability to bind to the catalyst.[12][13]
-
Fluoride Scavengers: While less common, in instances of suspected fluoride poisoning, the addition of a Lewis acid that can coordinate with fluoride ions might be beneficial.
-
Issue 2: Significant Defluorination is Observed.
The C-F bond is generally robust, but under harsh hydrogenation conditions, it can be susceptible to cleavage.
Causality and Mitigation Strategies
| Potential Cause | Mechanism | Recommended Mitigation Strategy |
| High Catalyst Loading | Increases the number of active sites available for C-F bond activation. | Reduce catalyst loading to the minimum required for efficient hydrogenation of the target functional group. |
| Elevated Temperature | Provides the necessary activation energy for C-F bond cleavage. | Screen lower reaction temperatures. |
| Prolonged Reaction Times | Increases the probability of the desired product undergoing further, undesired reactions. | Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Catalyst Choice | Some metals are more prone to facilitating C-F activation. | Consider catalysts known for higher chemoselectivity, such as certain platinum-based catalysts.[12] |
Issue 3: Catalyst Deactivation Upon Recycling.
While desirable for cost-effectiveness, catalyst recycling can be challenging due to the accumulation of poisons.
Catalyst Regeneration Workflow
Sources
- 1. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 3. On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. Catalyst Deactivation, Poisoning and Regeneration [mdpi.com]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 12. reddit.com [reddit.com]
- 13. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Enhancing Selectivity in the Methylation of Primary Fluorinated Amines
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development professionals tackling the nuanced challenge of selectively methylating primary fluorinated amines. The introduction of fluorine atoms into organic molecules dramatically alters their electronic properties, presenting unique hurdles for common transformations. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and achieve high selectivity in your reactions.
The Core Challenge: Reduced Nucleophilicity
The primary difficulty in methylating fluorinated amines stems from the powerful electron-withdrawing nature of the fluorine atom(s). This inductive effect significantly reduces the electron density on the nitrogen atom, leading to:
-
Decreased Basicity (pKa): The amine is less likely to be protonated.
-
Decreased Nucleophilicity: The amine is a weaker nucleophile, making it less reactive towards electrophilic methylating agents.
Consequently, reactions often require more forcing conditions, which can inadvertently promote over-methylation once the first methyl group is added. The resulting secondary amine may be more nucleophilic than the starting fluorinated primary amine, creating a kinetic preference for the formation of the undesired tertiary amine. This guide focuses on strategies to overcome this inherent reactivity profile.
Troubleshooting Guide
This section addresses common issues encountered during the methylation of primary fluorinated amines in a direct question-and-answer format.
Q1: My reaction shows low or no conversion. What are the primary factors to investigate?
Answer: This is the most common issue and is almost always tied to the reduced nucleophilicity of your substrate. If you are seeing poor conversion, consider the following points, starting with the most conservative adjustments:
-
Reaction Time and Temperature: The kinetics of these reactions are often sluggish. Simply increasing the reaction time (e.g., from 12h to 24-48h) or temperature (in 10-20 °C increments) can often drive the reaction to completion. Monitor by TLC or LCMS to track the disappearance of starting material.
-
Reagent Stoichiometry & Type:
-
Eschweiler-Clarke Conditions: In this reductive amination, using an excess of both formaldehyde and formic acid is standard.[1] The reaction is driven by the irreversible loss of CO2.[1] If conversion is low, ensure you are using a sufficient excess (e.g., 3-5 equivalents of each).
-
Alternative C1 Sources: For catalytic systems, methanol is a common C1 source but requires high temperatures (120-150 °C) for the "borrowing hydrogen" mechanism to be efficient.[2] Paraformaldehyde is often more reactive at lower temperatures.[3]
-
-
Choice of Reducing Agent: In reductive aminations not using formic acid, the choice of hydride source is critical. Sodium triacetoxyborohydride (STAB) is generally effective under mildly acidic conditions, but for very unreactive amines, a stronger reductant or different conditions may be necessary. Sodium cyanoborohydride (NaBH3CN) is another option, but be mindful of its toxicity.[4]
-
Catalyst System (for catalytic methods): If you are employing a transition-metal-catalyzed approach, ensure the catalyst is active and not poisoned. For weakly basic amines, ruthenium and iridium-based catalysts have shown high efficacy, often under weaker base conditions which can be beneficial.[2]
Q2: I'm achieving good conversion, but my main product is the di-methylated tertiary amine. How can I improve mono-selectivity?
Answer: This is the classic selectivity challenge. The goal is to make the first methylation event significantly faster than the second. Here are several field-proven strategies:
-
Strict Stoichiometric Control (Reductive Amination): This is the most direct approach. Instead of using excess formaldehyde, limit it to 1.0-1.1 equivalents relative to your primary amine. This ensures there is not enough electrophile present for significant di-methylation to occur. This method requires careful monitoring to find the sweet spot between conversion and selectivity.
-
Leverage Solvent Effects: The choice of solvent can have a profound impact on selectivity. For methylation with highly reactive electrophiles like methyl triflate, using hexafluoroisopropanol (HFIP) as the solvent has been shown to achieve excellent mono-selectivity.[5] HFIP's unique properties, including its strong hydrogen-bond-donating ability, are thought to solvate and deactivate the amine nitrogen, preventing over-methylation.[5]
-
Employ a "Greener," Less Reactive Methylating Agent: Dimethyl carbonate (DMC) is an excellent choice for promoting mono-methylation, particularly with zeolite catalysts like Na-Y faujasites.[6] The reaction proceeds through a carbamate intermediate, and the steric constraints within the zeolite pores can disfavor the reaction of the bulkier mono-methylated amine, thus enhancing selectivity.[6]
-
Catalyst-Controlled Selectivity: Modern homogeneous catalysis offers elegant solutions. For instance, certain copper hydride (CuH) catalytic systems using paraformaldehyde have demonstrated high efficiency for N-methylation.[3][7] By tuning the ligands and reaction conditions, the catalyst's steric and electronic properties can be adjusted to favor the primary amine substrate over the secondary amine product.
Q3: My crude product analysis (NMR/LCMS) shows a complex mixture with unexpected side products. What could be happening?
Answer: Beyond over-methylation, several side reactions can occur, especially under harsh conditions.
-
Aminal/Hemiaminal Formation: In reductive amination, the initial adduct of the amine and formaldehyde is a hemiaminal, which then dehydrates to an imine.[8][9] If dehydration is slow or incomplete, you may isolate stable hemiaminal or aminal (from two amine equivalents and one formaldehyde) byproducts. Driving the reaction with heat or using a Dean-Stark trap to remove water can help.
-
Cannizzaro-type Reactions: Under strongly basic conditions, formaldehyde can undergo a disproportionation reaction to yield methanol and formate. This is less common under typical Eschweiler-Clarke conditions which are acidic.[10]
-
Decomposition: Fluorinated compounds can sometimes be unstable to very high temperatures or strongly acidic/basic conditions. If you see significant degradation, consider running the reaction at a lower temperature for a longer time or using a milder catalytic method.
Q4: Purification is difficult. How can I efficiently separate the starting primary amine, mono-methylated, and di-methylated products?
Answer: Separating a homologous series of amines is a common challenge due to their similar polarities.
-
Chromatography Optimization: Standard silica gel chromatography may require extensive screening of solvent systems. A common mobile phase is Dichloromethane/Methanol, often with a small amount of triethylamine or ammonium hydroxide (~0.5-1%) to prevent peak tailing. A slow, shallow gradient is often necessary to resolve closely eluting spots.
-
Acid/Base Extraction (Liquid-Liquid): This technique can sometimes be effective if there is a sufficient pKa difference between the primary, secondary, and tertiary amines. However, for fluorinated amines, these differences may be minimal.
-
Specialized Chromatography: For very polar and difficult-to-separate amines, consider alternative techniques. HPLC using a mixed-mode column (combining reversed-phase and ion-exchange characteristics) can provide superior resolution for polar basic compounds.[11]
Frequently Asked Questions (FAQs)
Q: What is the most reliable starting point for selectively methylating a novel primary fluorinated amine? A: The Eschweiler-Clarke reaction is an excellent and robust starting point.[1][12] It uses inexpensive reagents (formaldehyde and formic acid) and, critically, its mechanism prevents the formation of quaternary ammonium salts, which is a major issue with alkyl halides.[1][8] It is highly effective for generating fully methylated (tertiary) amines, but mono-selectivity can be achieved by carefully controlling the stoichiometry of formaldehyde.
Q: How does the position of the fluorine atom(s) affect the reaction strategy? A: The proximity of the fluorine to the amine is critical.
-
α-Fluoroamines: The inductive effect is at its maximum. These are extremely deactivated, and methylation will require forcing conditions (high temperature, long reaction times) or a highly reactive methylation system.
-
β-Fluoroamines: Still significantly deactivated, but more reactive than their α-counterparts. Most standard protocols should be adaptable.
-
γ-Fluoroamines and beyond: The inductive effect is substantially diminished. These amines behave more like their non-fluorinated analogs, and standard methylation procedures are often directly applicable with minor modifications.
Q: Are there safer, more environmentally friendly alternatives to traditional methylating agents like methyl iodide? A: Yes. The field is actively moving towards "greener" C1 sources. Using methanol or paraformaldehyde in catalytic systems is a leading strategy.[2][3] Dimethyl carbonate (DMC) is another excellent option, often touted for its low toxicity and favorable reaction profiles that can enhance mono-selectivity.[6] These methods avoid the use of highly toxic and carcinogenic reagents like methyl iodide or dimethyl sulfate.
Q: What are the best analytical techniques for monitoring reaction progress and selectivity? A: A multi-pronged approach is best:
-
Thin-Layer Chromatography (TLC): Excellent for qualitative, real-time tracking of the consumption of starting material. Use a mobile phase like 10% MeOH in DCM with 1% NH4OH and visualize with a permanganate or ninhydrin stain.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for quantitative analysis of volatile products. It can easily separate and quantify the ratio of starting material, mono-methylated, and di-methylated products.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse for less volatile or thermally sensitive compounds.
-
¹H NMR Spectroscopy: Provides a clear picture of the crude reaction mixture, allowing for direct calculation of the product ratio by integrating the N-methyl signals (singlet for -NHCH₃, singlet for -N(CH₃)₂).
Data & Method Comparison
| Method | Methylating Agent(s) | Typical Conditions | Selectivity Control | Advantages | Disadvantages |
| Eschweiler-Clarke [1][10] | Formaldehyde, Formic Acid | 80-110 °C, neat or in H₂O | Stoichiometry of HCHO | Robust, inexpensive, avoids quaternization | Can require high temps; formic acid can be corrosive |
| Catalytic (e.g., CuH) [3][7] | Paraformaldehyde, Silane | 80 °C, organic solvent | Catalyst/ligand choice, stoichiometry | High efficiency, milder conditions | Higher reagent/catalyst cost; requires inert atmosphere |
| Alkyl Carbonate [6] | Dimethyl Carbonate (DMC) | 130-180 °C, Zeolite catalyst | Catalyst shape-selectivity | "Green" reagent, often high mono-selectivity | High temperatures required; catalyst may need activation |
| Specialized Reagent [5] | Methyl Triflate (MeOTf) | 0 °C to RT, HFIP solvent | Solvent-mediated deactivation | Excellent mono-selectivity, very fast | MeOTf is highly reactive; HFIP is expensive |
Visualized Workflows & Mechanisms
Workflow for Method Selection
Caption: Reaction pathways for mono- vs. di-methylation.
Experimental Protocol: Controlled Mono-methylation via Reductive Amination
This protocol is a general starting point for the controlled mono-methylation of a primary fluorinated amine using formaldehyde and sodium triacetoxyborohydride (STAB).
Materials:
-
Primary fluorinated amine (1.0 eq)
-
Formaldehyde (37 wt% in H₂O, 1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1-2 drops, catalyst)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to make a ~0.1 M solution)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the primary fluorinated amine (1.0 eq).
-
Dissolve the amine in DCM or DCE.
-
Add the formaldehyde solution (1.1 eq) dropwise to the stirred solution at room temperature.
-
Add 1-2 drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LCMS if possible.
-
Once imine formation is evident, add the STAB (1.5 eq) portion-wise over 15-20 minutes. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction for the consumption of the starting material/imine and the formation of the mono-methylated product.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Selective monomethylation of primary amines with simple electrophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. iris.unive.it [iris.unive.it]
- 7. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of (S) and (R)-N-methyl-1-(4-fluorophenyl)ethylamine
For researchers, scientists, and professionals in the development of pharmaceuticals, the precise and accurate separation of enantiomers is a critical analytical challenge. The differential pharmacological and toxicological profiles of stereoisomers necessitate robust and reliable methods for their individual quantification. This guide provides an in-depth comparison of two distinct chiral High-Performance Liquid Chromatography (HPLC) methods for the successful resolution of the enantiomers of N-methyl-1-(4-fluorophenyl)ethylamine, a key chiral amine.
The selection of the appropriate chiral stationary phase (CSP) is paramount for achieving optimal enantioseparation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and are the cornerstone of modern chiral chromatography. In this guide, we will explore and compare the performance of two leading polysaccharide-based columns:
-
Method 1: Amylose-Based CSP: Utilizing a column with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.
-
Method 2: Cellulose-Based CSP: Employing a column with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.
This guide will delve into the detailed experimental protocols for each method, present a side-by-side comparison of their performance metrics, and offer expert insights into the rationale behind the methodological choices to aid in the selection of the most suitable approach for your analytical needs.
The Foundation of Chiral Recognition: Polysaccharide-Based CSPs
The remarkable enantioselective capabilities of polysaccharide-based CSPs stem from the complex three-dimensional structures of the amylose and cellulose polymers. When derivatized with aromatic groups, such as 3,5-dimethylphenylcarbamate, these polymers form chiral grooves and cavities. Enantiomers of an analyte interact with these chiral pockets through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The subtle differences in the spatial arrangement of the enantiomers lead to differential strengths of these interactions, resulting in varying retention times on the column and, consequently, their separation.[1]
The choice between an amylose or a cellulose backbone, even with the same derivatizing agent, can lead to significantly different selectivities. This is due to the distinct helical structures of the two polysaccharides, which create unique chiral recognition environments.[1]
Method 1: Enantioseparation using an Amylose-Based Chiral Stationary Phase
This method employs a chiral stationary phase composed of amylose tris(3,5-dimethylphenylcarbamate) coated onto silica gel. This type of CSP is well-regarded for its broad enantiorecognition abilities, particularly for aromatic compounds and amines.[2][3]
Experimental Protocol
Below is a detailed, step-by-step methodology for the chiral separation of (S) and (R)-N-methyl-1-(4-fluorophenyl)ethylamine using an amylose-based CSP.
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent) Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (90:10:0.1, v/v/v) Flow Rate: 1.0 mL/min Column Temperature: 25 °C Injection Volume: 10 µL Detection: UV at 220 nm
Rationale for Methodological Choices:
-
Normal Phase Chromatography: The use of a non-polar mobile phase (n-hexane) with a polar modifier (2-propanol) is a standard approach for polysaccharide-based CSPs. This mobile phase composition promotes the necessary interactions between the analyte and the CSP for chiral recognition.
-
Basic Additive (DEA): N-methyl-1-(4-fluorophenyl)ethylamine is a basic compound. The addition of a small amount of a basic modifier like diethylamine to the mobile phase is crucial for obtaining good peak shape and preventing peak tailing, which can arise from strong interactions of the amine with residual acidic sites on the silica support.[4]
-
Alcohol Modifier: 2-Propanol is a common alcohol modifier that effectively modulates the retention time of the analyte without compromising chiral recognition.
Experimental Workflow
Caption: Experimental workflow for Method 1.
Method 2: Enantioseparation using a Cellulose-Based Chiral Stationary Phase
This method utilizes a chiral stationary phase based on cellulose tris(3,5-dimethylphenylcarbamate). While the chiral selector is the same as in Method 1, the cellulose backbone provides a different spatial arrangement, often leading to complementary or superior selectivity for certain compounds.[1]
Experimental Protocol
The following is a detailed, step-by-step methodology for the chiral separation of (S) and (R)-N-methyl-1-(4-fluorophenyl)ethylamine using a cellulose-based CSP.
Column: Lux Cellulose-1, 250 x 4.6 mm, 5 µm (or equivalent) Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (95:5:0.1, v/v/v) Flow Rate: 1.0 mL/min Column Temperature: 25 °C Injection Volume: 10 µL Detection: UV at 220 nm
Rationale for Methodological Choices:
-
Alcohol Modifier: In this method, ethanol is used as the alcohol modifier. The choice between different alcohols (e.g., 2-propanol vs. ethanol) can significantly impact selectivity and resolution, and empirical testing is often required to determine the optimal choice for a given analyte and CSP.
-
Mobile Phase Composition: The ratio of hexane to ethanol is adjusted to 95:5. This higher proportion of the non-polar solvent can sometimes enhance the interactions necessary for chiral recognition on cellulose-based phases, leading to improved resolution.
Experimental Workflow
Caption: Experimental workflow for Method 2.
Performance Comparison
To provide an objective comparison, the following table summarizes the expected performance parameters for the two methods. These values are based on typical performance for the separation of similar chiral amines on these stationary phases.
| Performance Parameter | Method 1 (Amylose-Based) | Method 2 (Cellulose-Based) |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Selectivity (α) | ~ 1.5 | ~ 1.4 |
| Retention Time (tR1) | ~ 8 min | ~ 10 min |
| Retention Time (tR2) | ~ 10 min | ~ 13 min |
| Analysis Time | ~ 15 min | ~ 18 min |
Discussion of Performance:
-
Resolution: Both methods are expected to provide baseline resolution (Rs > 1.5), which is generally considered sufficient for accurate quantification. The amylose-based method may offer slightly higher resolution in this case.
-
Selectivity: The selectivity factor (α) is a measure of the separation of the two enantiomer peaks. A higher α value indicates a greater separation. The amylose-based CSP is anticipated to show slightly better selectivity for this particular analyte.
-
Analysis Time: The amylose-based method is expected to have a shorter overall analysis time due to earlier elution of the enantiomers.
Conclusion and Recommendations
Both the amylose-based (Chiralpak AD-H or equivalent) and cellulose-based (Lux Cellulose-1 or equivalent) chiral stationary phases are highly effective for the enantioseparation of (S) and (R)-N-methyl-1-(4-fluorophenyl)ethylamine under normal phase conditions.
The amylose-based method is recommended for routine analysis where high resolution and shorter analysis times are desired. Its proven broad applicability for amines makes it an excellent starting point for method development.
The cellulose-based method provides a valuable alternative and demonstrates the principle of complementary selectivity. In cases where the amylose-based column may not provide adequate separation for a related analogue, a cellulose-based CSP should be investigated.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired resolution, analysis speed, and the availability of columns. It is always recommended to screen both amylose and cellulose-based columns during method development to ensure the selection of the optimal CSP for a given chiral separation challenge.
References
-
Rizzo, S., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8484. [Link]
-
Daicel Corporation. (2013). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H. [Link]
-
LCGC International. (2022). Application Notes: Chiral. [Link]
-
HPLC. (2013). instruction manual for chiralpak® ad-h. [Link]
-
ResearchGate. (n.d.). Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column... [Link]
-
Isleib, J., et al. (2016). Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. Molecules, 21(11), 1484. [Link]
-
Scientist Live. (2013). Application guide helps to find the right chiral separation approach. [Link]
-
ResearchGate. (n.d.). (a) Drawing and modelled picture of amylose tris(3,5-dimethylphenylcarbamate) (Amy-3,5-diMe) and main interaction sites. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Daicel Chemical Industries. (n.d.). Daicel-Chiral-Catalog.pdf. [Link]
-
UVISON Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. [Link]
-
Phenomenex. (n.d.). APPLICATIONS. [Link]
-
Phenomenex. (n.d.). Chromatographic Enantioseparation of Racemic Fungicide Agents using Lux® Polysaccharide-Based Chiral Stationary Phases. [Link]
-
ResearchGate. (2025). (PDF) Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. [Link]
-
Daicel Chiral Technologies. (2021). Develop Chiral Separation Methods with Daicel's Immobilized Columns. [Link]
-
Phenomenex. (n.d.). Chiral HPLC columns. [Link]
-
PubMed. (2018). Cellulose tris-(3,5-dimethylphenylcarbamate)-based chiral stationary phase for the enantioseparation of drugs in supercritical fluid chromatography: comparison with HPLC. [Link]
-
ResearchGate. (2025). Cellulose tris(3,5‐dimethylphenylcarbamate)‐based chiral stationary phases as effective tools for enantioselective HPLC separation of structurally different disubstituted binaphthyls. [Link]
-
Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
-
Daicel Chiral Technologies. (n.d.). DAICEL Chiral Application Search. [Link]
-
Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. [Link]
-
PubMed. (2020). Enantioseparation of lysine derivatives on amylose tris (3, 5-dimethylphenylcarbamate) as chiral stationary phase with high separation factor. [Link]
-
ResearchGate. (2025). Direct Enantioseparation of Nitrogen-heterocyclic Pesticides on Amylose-tris-(5-chloro-2-methylphenylcarbamate) by Reversed-Phase High-Performance Liquid Chromatography. [Link]
-
Semantic Scholar. (2016). Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular. [Link]
-
Phenomenex. (n.d.). APPLICATION. [Link]
-
PubMed. (2021). Enantioseparation of phenethylamines by using high-performance liquid chromatography column permanently coated with methylated β-cyclodextrin. [Link]
-
Phenomenex. (n.d.). Lux™. [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. [Link]
Sources
- 1. Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioseparation of lysine derivatives on amylose tris (3, 5-dimethylphenylcarbamate) as chiral stationary phase with high separation factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
A Comparative Analysis of the Biological Activity of (S)- and (R)-N-methyl-1-(4-fluorophenyl)ethylamine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Pharmacology
In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have profound implications for its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit significant differences in their potency, efficacy, and side-effect profiles. This guide provides a detailed comparative analysis of the biological activities of the (S) and (R)-enantiomers of N-methyl-1-(4-fluorophenyl)ethylamine, a compound commonly known as 4-fluoromethamphetamine (4-FMA).
While specific, direct comparative studies on the enantiomers of 4-FMA are not extensively available in the public domain, this guide synthesizes data from closely related analogs, particularly N-alkylated 4-methylamphetamines, to provide a scientifically grounded and insightful comparison. It is crucial for researchers to recognize that while these analogs provide a strong predictive framework, direct experimental verification for 4-FMA is warranted. This document aims to equip researchers with the foundational knowledge and detailed experimental protocols necessary to conduct such investigations.
Comparative Biological Activity: (S)- vs. (R)-N-methyl-1-(4-fluorophenyl)ethylamine
Based on structure-activity relationships established for analogous substituted amphetamines, the (S)-enantiomer of N-methyl-1-(4-fluorophenyl)ethylamine is predicted to be the more potent and pharmacologically active of the two. Research on related compounds, such as N-alkylated 4-methylamphetamines, has consistently demonstrated that the (S)-enantiomer exhibits higher affinity for and greater functional activity at the primary molecular targets of amphetamines: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).
The primary mechanism of action for 4-FMA is understood to be the inhibition of monoamine reuptake and the promotion of their release from presynaptic nerve terminals.[1] This leads to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine, resulting in the stimulant and entactogenic effects associated with this class of compounds.
Expected Potency and Efficacy at Monoamine Transporters
The following table summarizes the anticipated relative potencies of the (S) and (R)-enantiomers of N-methyl-1-(4-fluorophenyl)ethylamine at the human monoamine transporters, based on data from closely related analogs. It is important to note that these are expected trends and require direct experimental confirmation.
| Enantiomer | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| (S)-N-methyl-1-(4-fluorophenyl)ethylamine | Higher Potency | Higher Potency | Higher Potency |
| (R)-N-methyl-1-(4-fluorophenyl)ethylamine | Lower Potency | Lower Potency | Lower Potency |
-
Dopamine Transporter (DAT): The (S)-enantiomer is expected to be a significantly more potent inhibitor of dopamine reuptake and a more efficacious dopamine-releasing agent compared to the (R)-enantiomer. This stereoselectivity is a hallmark of many psychostimulants and is a key contributor to their reinforcing and stimulant properties.
-
Serotonin Transporter (SERT): Similarly, the (S)-enantiomer is anticipated to exhibit greater potency at the serotonin transporter. The interaction with SERT contributes to the entactogenic or empathogenic effects observed with some substituted amphetamines.
-
Norepinephrine Transporter (NET): The (S)-enantiomer is also predicted to be more potent at the norepinephrine transporter, which mediates the cardiovascular and arousal-related effects of these compounds.
The differential activity of the enantiomers underscores the importance of chiral separation and individual enantiomer testing in drug development and research. The overall pharmacological profile of a racemic mixture of 4-FMA would be a composite of the activities of both enantiomers, with the (S)-enantiomer likely dominating the observed effects.
Experimental Protocols for Determining Biological Activity
To empirically determine and compare the biological activities of the (S) and (R)-enantiomers of N-methyl-1-(4-fluorophenyl)ethylamine, the following in vitro assays are fundamental.
Radioligand Binding Assay for Monoamine Transporters
This assay is employed to determine the binding affinity (Ki) of the test compounds for the dopamine, serotonin, and norepinephrine transporters.
Principle: This is a competitive binding assay where the test compound's ability to displace a known radiolabeled ligand from the transporter is measured.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Obtain cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the transporters.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the prepared cell membranes to each well.
-
Add increasing concentrations of the test compound ((S)- or (R)-enantiomer of N-methyl-1-(4-fluorophenyl)ethylamine).
-
Add a fixed concentration of a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET).
-
For determining non-specific binding, a high concentration of a known non-labeled inhibitor is added to a set of wells.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Dry the filter mats and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices: The use of stably transfected cell lines ensures a high and consistent expression of the target transporter, leading to a robust and reproducible assay. The choice of radioligand is critical; it should have high affinity and selectivity for the target transporter to provide a sensitive assay window.
Synaptosome Monoamine Release Assay
This functional assay measures the ability of the test compounds to induce the release of monoamines from presynaptic nerve terminals.
Principle: Synaptosomes, which are isolated and sealed nerve terminals, are preloaded with a radiolabeled monoamine. The ability of the test compound to cause the release of this radiolabeled neurotransmitter into the surrounding medium is then quantified.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Dissect specific brain regions from rodents (e.g., striatum for dopamine, hippocampus for serotonin, and hypothalamus for norepinephrine).
-
Homogenize the tissue in a sucrose buffer.
-
Perform differential centrifugation to isolate the synaptosomal fraction. This involves a low-speed spin to remove larger debris, followed by a higher-speed spin to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Radiolabeling:
-
Incubate the synaptosomes with a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to allow for its uptake into the synaptic vesicles.
-
-
Release Assay:
-
Wash the radiolabeled synaptosomes to remove excess unincorporated radiolabel.
-
Aliquot the synaptosomes into tubes or a 96-well plate.
-
Add increasing concentrations of the test compound ((S)- or (R)-enantiomer of N-methyl-1-(4-fluorophenyl)ethylamine) or a vehicle control.
-
Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
-
Separation and Quantification:
-
Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.
-
Collect the supernatant, which contains the released radiolabeled monoamine.
-
Lyse the synaptosomes to determine the amount of radiolabel remaining within them.
-
Measure the radioactivity in both the supernatant and the synaptosomal lysate using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of monoamine release for each concentration of the test compound.
-
Plot the percentage of release against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal release) using non-linear regression analysis.
-
Trustworthiness of the Protocol: This protocol provides a self-validating system by including a vehicle control to establish the baseline release and comparing the compound-induced release to this baseline. The use of specific brain regions enriched in the respective monoamine transporters enhances the specificity of the assay.
Visualization of Key Concepts
Signaling Pathway of Monoamine Release
The following diagram illustrates the general mechanism by which amphetamine-like substances, including the enantiomers of N-methyl-1-(4-fluorophenyl)ethylamine, are thought to induce monoamine release.
Caption: Workflow for the radioligand binding assay.
Conclusion
The biological activity of N-methyl-1-(4-fluorophenyl)ethylamine is expected to be stereoselective, with the (S)-enantiomer demonstrating significantly greater potency at the dopamine, serotonin, and norepinephrine transporters compared to the (R)-enantiomer. This guide provides a comprehensive overview of the anticipated differences in their biological activities and furnishes detailed, field-proven protocols for their empirical determination. For researchers in pharmacology and drug development, understanding and quantifying the stereospecific interactions of such compounds is paramount for elucidating their mechanisms of action, predicting their physiological effects, and guiding the design of novel therapeutic agents with improved efficacy and safety profiles.
References
-
Hondebrink, L., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Pharmacology, 9, 736. [Link]
-
PsychonautWiki. (2023). 4-FMA. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
Sources
A Comparative Guide to Enantiomeric Purity Analysis: Optical Rotation and Chromatographic Standards for (S)-N-methyl-1-(4-fluorophenyl)ethylamine
For researchers, scientists, and professionals in drug development, the stereochemical integrity of a chiral molecule is not merely a matter of academic curiosity—it is a critical determinant of therapeutic efficacy and safety. The subtle yet profound difference between enantiomers can elicit vastly different physiological responses. This guide provides an in-depth comparison of analytical techniques for determining the enantiomeric purity of (S)-N-methyl-1-(4-fluorophenyl)ethylamine, a chiral amine of significant interest in medicinal chemistry.
While polarimetry stands as a foundational technique for characterizing chiral compounds, its practical application is benchmarked against the high-resolution power of modern chromatographic and spectroscopic methods. Herein, we delve into the principles, protocols, and comparative performance of optical rotation, chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.
The Principle of Optical Rotation: A Foundational Standard
Optical activity, the rotation of the plane of polarized light by a chiral substance, is an intrinsic property of enantiomers.[1] Each enantiomer of a chiral compound rotates light to an equal but opposite degree.[2] The specific rotation, [α], is a standardized measure of this rotation and is a key physical constant for a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration).[3]
For (S)-N-methyl-1-(4-fluorophenyl)ethylamine, establishing a definitive specific rotation value from public literature has proven challenging. This highlights a critical consideration in quality control: the necessity of establishing a well-characterized in-house or certified reference standard. The theoretical basis of polarimetry is straightforward: the observed rotation is directly proportional to the concentration of the chiral substance and the path length of the light.[4]
The enantiomeric excess (% ee) of a sample can be calculated if the specific rotation of the pure enantiomer is known:
% ee = ([α]observed / [α]pure enantiomer) x 100
While elegant in its principle, the accuracy of polarimetry is susceptible to several factors, including the presence of other optically active impurities, solvent effects, temperature fluctuations, and the precision of the instrument itself.[5]
High-Resolution Alternatives: A Comparative Analysis
Modern analytical techniques offer greater specificity and sensitivity for determining enantiomeric purity, often overcoming the limitations of classical polarimetry.
| Technique | Principle of Separation/Detection | Advantages | Disadvantages |
| Optical Rotation (Polarimetry) | Measurement of the rotation of plane-polarized light by a chiral molecule in solution.[1] | - Rapid and non-destructive.- Relatively inexpensive instrumentation. | - Requires a known specific rotation value for the pure enantiomer.- Lower sensitivity and specificity compared to chromatographic methods.- Susceptible to interference from other optically active compounds.[3] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | - High resolution and accuracy for quantifying enantiomers.- Direct determination of enantiomeric excess without a specific rotation standard.- Applicable to a wide range of compounds. | - Method development can be time-consuming.- Requires specialized and more expensive chiral columns. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers (or their volatile derivatives) on a chiral stationary phase. | - High efficiency and sensitivity, especially for volatile amines.- Can be coupled with mass spectrometry (MS) for definitive identification. | - Requires the analyte to be volatile or amenable to derivatization.- High temperatures can potentially cause racemization in some compounds. |
| Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents | Formation of diastereomeric complexes with a chiral shift reagent, resulting in distinguishable NMR signals for each enantiomer. | - Provides structural information in addition to enantiomeric ratio.- Does not require chromatographic separation. | - Lower sensitivity compared to chromatographic methods.- Chiral shift reagents can cause line broadening in the NMR spectrum.- Can be more complex to interpret. |
Experimental Protocols
Establishing a Standard: The Polarimetric Measurement
The following is a generalized protocol for the determination of optical rotation.
Objective: To measure the observed rotation of a sample of (S)-N-methyl-1-(4-fluorophenyl)ethylamine and calculate its specific rotation, assuming a reference standard is available.
Materials:
-
Polarimeter
-
Sodium lamp (589 nm D-line)
-
Polarimeter cell (1 dm)
-
Volumetric flask (10 mL)
-
Analytical balance
-
(S)-N-methyl-1-(4-fluorophenyl)ethylamine sample
-
Methanol (HPLC grade)
Procedure:
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank (pure solvent).
-
Sample Preparation: Accurately weigh approximately 100 mg of the (S)-N-methyl-1-(4-fluorophenyl)ethylamine sample and dissolve it in methanol in a 10 mL volumetric flask. Fill the flask to the mark with methanol and mix thoroughly.
-
Measurement:
-
Rinse the polarimeter cell with the sample solution.
-
Fill the cell with the sample solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and record the observed rotation (αobs).
-
Repeat the measurement at least three times and calculate the average.
-
-
Calculation of Specific Rotation:
-
Calculate the concentration (c) of the solution in g/mL.
-
Calculate the specific rotation using the formula: [α]20D = αobs / (l x c) , where l is the path length in decimeters (dm).
-
Workflow for Polarimetric Analysis
Caption: Workflow for determining specific rotation and enantiomeric excess using polarimetry.
Chiral HPLC Method for Enantiomeric Purity
Objective: To separate and quantify the enantiomers of N-methyl-1-(4-fluorophenyl)ethylamine using chiral HPLC.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or similar)
-
Racemic N-methyl-1-(4-fluorophenyl)ethylamine standard
-
(S)-N-methyl-1-(4-fluorophenyl)ethylamine sample
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (optional, as a mobile phase modifier)
Procedure:
-
Method Development (if necessary):
-
Dissolve the racemic standard in the mobile phase.
-
Optimize the mobile phase composition (e.g., varying the ratio of hexane and isopropanol) to achieve baseline separation of the two enantiomer peaks. A small amount of an amine modifier like diethylamine may improve peak shape.
-
-
Sample Preparation:
-
Accurately prepare a solution of the (S)-N-methyl-1-(4-fluorophenyl)ethylamine sample in the mobile phase at a known concentration.
-
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to confirm the retention times of the two enantiomers.
-
Inject the sample solution.
-
Monitor the elution profile at a suitable UV wavelength.
-
-
Data Analysis:
-
Integrate the peak areas of the (S) and (R) enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: % ee = [(AreaS - AreaR) / (AreaS + AreaR)] x 100 .
-
Chiral HPLC Analysis Workflow
Caption: A generalized workflow for enantiomeric excess determination by chiral HPLC.
Conclusion: An Integrated Approach to Chiral Purity
The determination of enantiomeric purity for a chiral compound like (S)-N-methyl-1-(4-fluorophenyl)ethylamine necessitates a multi-faceted analytical approach. While polarimetry provides a rapid, foundational assessment of optical activity, its reliance on a known specific rotation and its susceptibility to interferences underscore the importance of complementary, high-resolution techniques.
Chiral HPLC and GC offer superior accuracy and precision for the direct quantification of enantiomers, serving as the gold standard for purity assessment in many pharmaceutical applications. NMR spectroscopy with chiral shift reagents provides an orthogonal method that can be invaluable for structural confirmation alongside purity determination.
For rigorous quality control in a research and development setting, a combination of these methods is recommended. Polarimetry can be used for routine screening once a reliable standard is established, while chiral chromatography should be employed for definitive purity assessment and method validation. This integrated strategy ensures the highest level of confidence in the stereochemical integrity of chiral drug candidates.
References
- Google Patents. (n.d.). Optical resolution which obtains optical activity (r)-1-(4-fluoro phenyl)ethylamine.
-
PubChem. (n.d.). 1-(4-Fluorophenyl)ethylamine. Retrieved from [Link]
-
Wikipedia. (2023). Specific rotation. Retrieved from [Link]
-
Wikipedia. (2023). Optical rotation. Retrieved from [Link]
-
The Neotia University. (n.d.). Procedure. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Optical Rotation Determination. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]
-
PubChem. (n.d.). N-[(4-fluorophenyl)methyl]hydroxylamine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-fluorophenyl_methyl_hydroxylamine]([Link]
-
Britis Cientific. (n.d.). N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl] - Certificate of Analysis. Retrieved from [Link]
-
IBZ Messtechnik GmbH. (n.d.). Chiral compound analyses and Faraday polarimetry. Retrieved from [Link]
-
Universities Space Research Association. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Optical Activity. Retrieved from [Link]
-
PMC. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry. Retrieved from [Link]
-
PMC. (n.d.). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Retrieved from [Link]
-
Google Patents. (n.d.). Crystalline forms of (S)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1- f][3][6][7]triazin-4-yl)piperazinyl-)-pyrimidin-5-yl)ethan. Retrieved from
- Google Patents. (n.d.). Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide.
- Google Patents. (n.d.). Advanced drug development and manufacturing.
-
Googleapis. (n.d.). WO 2013/120465 A1. Retrieved from [Link]
-
MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]
Sources
- 1. Optical rotation - Wikipedia [en.wikipedia.org]
- 2. hou.usra.edu [hou.usra.edu]
- 3. Specific rotation - Wikipedia [en.wikipedia.org]
- 4. vernier.com [vernier.com]
- 5. ibzmesstechnik.de [ibzmesstechnik.de]
- 6. file.leyan.com [file.leyan.com]
- 7. JP2011231071A - Optical resolution which obtains optical activity (r)-1-(4-fluoro phenyl)ethylamine - Google Patents [patents.google.com]
A Guide to the Mass Spectrometry Fragmentation of Fluorinated Phenethylamines: A Comparative Analysis for Isomer Differentiation
This guide provides a detailed comparison of the mass spectrometry (MS) fragmentation patterns of fluorinated phenethylamines (F-PEAs), a prominent class of novel psychoactive substances (NPS). We will explore the fundamental fragmentation pathways, analyze the influence of fluorine substitution, and present the objective experimental data necessary for researchers, forensic scientists, and drug development professionals to navigate the significant analytical challenges posed by these compounds. The primary challenge lies in differentiating positional isomers (e.g., 2-fluoroamphetamine, 3-fluoroamphetamine, and 4-fluoroamphetamine), which produce nearly identical mass spectra under standard electron ionization conditions, complicating their unambiguous identification.[1][2]
The Foundation: Understanding Phenethylamine Fragmentation
To comprehend the fragmentation of F-PEAs, one must first understand the behavior of their non-fluorinated parent structures under electron ionization mass spectrometry (EI-MS). The fragmentation of amphetamine serves as our baseline model. Two primary, competing fragmentation pathways dominate its mass spectrum.
-
Alpha (α)-Cleavage: This is the most favorable pathway for most phenethylamines. It involves the cleavage of the bond between the α-carbon and β-carbon (the C-C bond adjacent to the nitrogen).[3] This reaction produces a resonance-stabilized iminium cation. For amphetamine, this results in the characteristic base peak at a mass-to-charge ratio (m/z) of 44.[4] Because this fragment does not contain the aromatic ring, it is common to all positional isomers of a given phenethylamine.
-
Benzylic Cleavage and Tropylium Ion Formation: A secondary pathway involves cleavage at the benzylic position, which produces a benzyl cation (C₆H₅CH₂⁺) at m/z 91. This cation readily undergoes rearrangement to form the highly stable, aromatic tropylium ion (C₇H₇⁺), a seven-membered ring system.[5][6] The formation of this stable ion is a very common feature for molecules containing a benzyl group and serves as a key diagnostic marker.[5]
Caption: Core fragmentation pathways of a generic phenethylamine in EI-MS.
The Influence of Fluorine: A Comparative Analysis
The introduction of a fluorine atom to the aromatic ring modifies the mass of the parent molecule and any fragments containing the ring, but it does not fundamentally alter the primary fragmentation pathways in standard 70 eV EI-MS. The high electronegativity of fluorine influences electron density, but the driving force for fragmentation remains the cleavage of the weaker bonds in the ethylamine side-chain.
This leads to the central analytical problem: the electron ionization mass spectra of positional isomers like 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA) are virtually indistinguishable. [1][7] The primary fragmentation (α-cleavage) occurs far from the site of fluorination, yielding an identical iminium ion for all isomers.[4]
Key diagnostic ions for fluoroamphetamines are:
-
The Iminium Cation (m/z 44): Formed via α-cleavage, this remains the base peak and is identical to that of non-fluorinated amphetamine because the fluorine-containing ring is lost as a neutral radical.
-
The Fluorotropylium Cation (m/z 109): Formed via benzylic cleavage, this fragment retains the fluorine atom. The resulting fluorobenzyl cation (C₇H₆F⁺) rearranges to the stable fluorotropylium ion, providing a clear indicator of a fluorinated phenethylamine.[4]
Caption: Dominant fragmentation pathways for a generic fluoroamphetamine.
Data Summary: Key Fragment Comparison
The table below summarizes the key fragment ions for amphetamine and its fluorinated analogs under typical EI-MS conditions. The critical takeaway is the lack of unique fragments for the different fluoro-isomers.
| Compound | Molecular Formula | Molecular Ion (M⁺) [m/z] | Iminium Cation [m/z] | Tropylium / Fluorotropylium Cation [m/z] |
| Amphetamine | C₉H₁₃N | 135 | 44 (Base Peak) | 91 |
| 2-Fluoroamphetamine | C₉H₁₂FN | 153 | 44 (Base Peak) | 109 |
| 3-Fluoroamphetamine | C₉H₁₂FN | 153 | 44 (Base Peak) | 109 |
| 4-Fluoroamphetamine | C₉H₁₂FN | 153 | 44 (Base Peak) | 109 |
Advanced Methodologies for Isomer Resolution
Given the limitations of standard EI-MS, definitive isomer identification requires more advanced analytical strategies. These methods introduce selectivity that is absent in conventional fragmentation.
Trustworthiness through Orthogonal Techniques: The most reliable identifications are achieved by combining chromatographic separation with a selective detection method. For forensic and research applications, relying on a single, non-selective technique is insufficient.
-
Chemical Ionization (CI) Tandem Mass Spectrometry (MS/MS): This is a powerful and field-proven technique. Instead of harsh electron ionization, CI uses a reagent gas (like methane) to gently protonate the molecule, forming an abundant [M+H]⁺ ion.[7] This protonated molecule is then selected and fragmented in a collision cell (MS/MS). The positional isomers exhibit different relative abundances in the loss of neutral molecules like ammonia (NH₃) and hydrogen fluoride (HF).[1][7] These subtle but reproducible differences in the product ion spectra allow for their differentiation.
-
Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV): VUV provides complementary selectivity to MS. While mass spectra are characteristic of the amine side-chain, VUV spectra are highly specific to the substitution pattern on the aromatic ring.[1][4] This makes it an excellent technique for distinguishing positional isomers.
-
Chemometric Analysis: Sophisticated statistical algorithms, including machine learning, can be applied to full-scan MS data.[8][9] These methods can detect minor, statistically significant variations in the relative intensities of many fragment ions that are imperceptible to the human eye, enabling robust classification of isomers.[10]
Experimental Protocol: GC-EI-MS Analysis
This protocol outlines a standard, self-validating workflow for the analysis of F-PEAs. The inclusion of a known internal standard and retention time locking provides a system of checks and balances for reliable data acquisition.
Workflow Overview
Caption: Standard experimental workflow for GC-MS analysis of F-PEAs.
Step-by-Step Methodology
-
Sample Preparation (Base Extraction):
-
Rationale: To ensure the analyte is in its free base form, which is more volatile and suitable for GC analysis.
-
Protocol:
-
Dissolve ~1 mg of the sample (or an extract) in 1 mL of methanol.
-
Add 1 mL of deionized water.
-
Alkalinize the solution to pH > 10 with 0.1 M sodium hydroxide.
-
Add 1 mL of a suitable organic solvent (e.g., chloroform or ethyl acetate) and vortex for 1 minute.[11]
-
Allow the layers to separate.
-
Carefully transfer the organic (bottom) layer to a clean vial for analysis.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
-
Rationale: The selected parameters are designed to achieve good chromatographic separation of the analyte from any matrix components while providing standardized ionization for reproducible fragmentation. A non-polar column like a DB-1 is chosen for its general applicability to a wide range of drug compounds.
-
Instrumentation: Agilent GC-MS system (or equivalent).[11]
-
GC Parameters:
-
Column: DB-1ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]
-
Injector Temperature: 280°C.[11]
-
Injection Volume: 1 µL with a 20:1 split ratio.[11]
-
Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 20°C/min to 280°C. Hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: 40-550 amu.[11]
-
-
-
Data Analysis:
-
Class Identification: Compare the acquired spectrum against a spectral library (e.g., NIST, SWGDRUG). Confirm the presence of the characteristic base peak at m/z 44 and the fluorotropylium ion at m/z 109.
-
Isomer Confirmation: Acknowledge that based on EI-MS data alone, positional isomers cannot be distinguished. Report the finding as "fluoroamphetamine" and note that further analysis by a selective technique (e.g., GC-VUV, CI-MS/MS) is required for definitive isomer identification.
-
Conclusion
The mass spectrometric analysis of fluorinated phenethylamines presents a classic case study in the challenges of isomer identification. While standard EI-MS is highly effective for identifying these compounds to the class level—reliably showing the characteristic iminium (m/z 44) and fluorotropylium (m/z 109) ions—it is fundamentally incapable of distinguishing between positional isomers on the aromatic ring. This guide has demonstrated that the fragmentation patterns are dominated by the amine side-chain, rendering the position of the fluorine atom inconsequential in standard EI spectra.
For researchers and forensic professionals requiring unambiguous identification, it is imperative to employ advanced analytical approaches. Techniques such as chemical ionization with tandem mass spectrometry (CI-MS/MS), GC-VUV, or the application of chemometric models provide the necessary selectivity to resolve these isomeric ambiguities. Adherence to robust, validated protocols ensures that analytical findings are both accurate and defensible.
References
-
ResearchGate. (n.d.). EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. Retrieved from ResearchGate. [Link]
-
Bonetti, J., Staeheli, S. N., & Steiner, R. R. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5069–5076. [Link]
-
Bonetti, J., Staeheli, S. N., & Steiner, R. R. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. ACS Publications. [Link]
-
Verhoeven, M. (2019). Distinguishing drug isomers in the forensic laboratory. UvA-DARE (Digital Academic Repository), University of Amsterdam. [Link]
-
ResearchGate. (n.d.). Fig. 3. EI-MS-spectra of isomeric N,N-dimethylfluorocathinones (2a–c).... Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). CI mass spectra (70 eV) of the three regioisomeric fluoroamphetamines. Retrieved from ResearchGate. [Link]
-
Ostrow, D., & Gilbert, M. (2018). The differentiation of positional isomers utilizing GC-IRD. Journal of the Clandestine Laboratory Investigating Chemists Association. [Link]
-
Tsujikawa, K., Kuwayama, K., Miyaguchi, H., Kanamori, T., Iwata, Y. T., & Inoue, H. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Biological & Pharmaceutical Bulletin, 43(9), 1345–1351. [Link]
-
SWGDRUG. (2013). 4-Fluoroamphetamine Monograph. [Link]
-
Stuhmer, E. L., et al. (2020). Discrimination of seized drug positional isomers based on statistical comparison of electron-ionization mass spectra. Office of Justice Programs. [Link]
-
Lin, H. R., et al. (2017). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 22(5), 799. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Organic Chemistry Tutor. (2018). mass spectrometry: tropylium ion. YouTube. [Link]
-
Zadora, G., et al. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences. [Link]
-
ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines.... Retrieved from ResearchGate. [Link]
-
Shoaib, K., et al. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Molbank, 2023(2), M1631. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. go-jsb.co.uk [go-jsb.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pure.uva.nl [pure.uva.nl]
- 5. youtube.com [youtube.com]
- 6. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discrimination of seized drug positional isomers based on statistical comparison of electron-ionization mass spectra [ojp.gov]
- 11. swgdrug.org [swgdrug.org]
Comparative Potency Guide: Fluorinated vs. Non-Fluorinated Phenethylamines
Executive Summary: The "Fluoro-Switch" Paradox
In medicinal chemistry, fluorine substitution is a standard tactic to enhance metabolic stability and lipophilicity. However, in the context of phenethylamines (PEAs), the "fluoro-switch" produces divergent results depending on the specific scaffold and pharmacological target.
-
In the 2C Series (5-HT2A Agonists): Fluorination at the 4-position (2C-F) results in a drastic loss of potency compared to heavier halogens (2C-B, 2C-I). The high electronegativity and small steric radius of fluorine fail to satisfy the hydrophobic requirements of the 5-HT2A receptor's residue 5.38 binding pocket.
-
In the Amphetamine Series (Releasing Agents): Fluorination (e.g., 4-FA) shifts the selectivity profile from a pure dopaminergic stimulant to a mixed serotonergic/dopaminergic entactogen. Here, fluorine acts as a functional modulator rather than a potency killer.
This guide provides a rigorous comparison of these effects, supported by binding affinity data (
Mechanistic Basis of Fluorination
To understand the potency shifts, one must analyze the physicochemical properties introduced by the Carbon-Fluorine (C-F) bond:
-
Bioisosterism & Sterics: Fluorine (Van der Waals radius 1.47 Å) is the closest mimic to Hydrogen (1.20 Å), much smaller than the methyl group (2.00 Å) or Bromine (1.85 Å). In steric-sensitive pockets, F mimics H, not the bulky hydrophobic groups often required for 5-HT2A activation.
-
Electronic Effects: Fluorine is the most electronegative element. It withdraws electron density from the aromatic ring, altering the
of the amine nitrogen and affecting -stacking interactions with receptor residues (e.g., Phe340). -
Lipophilicity: While C-F is more lipophilic than C-H, it is significantly less lipophilic than C-Br or C-I. This affects the compound's ability to displace water molecules in hydrophobic receptor pockets.
Comparative Analysis: The 2C Series (Psychedelics)
The 2C series (2,5-dimethoxy-4-substituted phenethylamines) relies heavily on the substituent at the 4-position to anchor the molecule within the 5-HT2A receptor.
Data Summary: 4-Position Substitution Effects
| Compound | 4-Substituent | 5-HT2A Affinity ( | Human Effective Dose (Oral) | Potency Status |
| 2C-H | -H | ~3,000 (Low) | Inactive (< 100 mg) | Baseline |
| 2C-F | -F | > 1,000 (Very Low) | > 250 mg (Weak) | Failed Bioisostere |
| 2C-B | -Br | 0.6 – 1.2 (High) | 12 – 24 mg | Potent Agonist |
| 2C-I | -I | 0.5 – 1.0 (High) | 14 – 22 mg | Potent Agonist |
| 2C-E | -Ethyl | ~1.5 (High) | 10 – 20 mg | Potent Agonist |
> Note:
The Hydrophobic Pocket Failure
The 5-HT2A receptor contains a specific hydrophobic pocket near residue Val156 and Phe340 that accommodates the 4-position substituent.
-
Success: Bromine and Iodine are large, lipophilic "grease balls" that fill this pocket perfectly, stabilizing the active receptor conformation.
-
Failure: Fluorine is too small and too polar. It does not fill the void left by the hydrogen, and its electron-withdrawing nature reduces the binding energy. Consequently, 2C-F is nearly equipotent to the unsubstituted 2C-H , proving that fluorine fails to mimic the hydrophobic bulk of heavier halogens in this specific context.
Comparative Analysis: The Amphetamine Series (Stimulants)
In the amphetamine scaffold (alpha-methyl-phenethylamine), the target proteins are the Monoamine Transporters (DAT, NET, SERT).[1] Fluorination here does not destroy activity but shifts the selectivity ratio .
Data Summary: Transporter Selectivity
| Compound | Structure | DAT | SERT | DAT/SERT Ratio | Effect Profile |
| Amphetamine | 4-H | ~20 | > 3,000 | 0.006 (Selective DAT) | Pure Stimulant |
| 4-FA | 4-F | ~700 | ~900 | 0.77 (Balanced) | Entactogen-Stimulant |
| 2-FMA | 2-F | ~400 | > 10,000 | < 0.04 (Selective DAT) | Functional Stimulant |
> Interpretation: A DAT/SERT ratio < 0.1 indicates strong stimulant dominance. A ratio approaching 1.0 indicates MDMA-like entactogenic effects.
The Selectivity Shift
-
4-FA (Para-fluoro): The addition of fluorine at the 4-position significantly enhances binding to the Serotonin Transporter (SERT) compared to unsubstituted amphetamine, while retaining (though reducing) Dopamine Transporter (DAT) affinity. This creates a "hybrid" profile similar to MDMA.
-
2-FMA (Ortho-fluoro): Placing fluorine at the 2-position sterically hinders the amine's interaction with SERT but preserves DAT/NET affinity. This results in a "clean" stimulant profile with minimal serotonergic side effects (e.g., less euphoria/empathy).
Metabolic Stability & Toxicity
Fluorination is often used to block metabolic "soft spots."
-
Blocking Para-Hydroxylation:
-
Amphetamine is metabolized largely by CYP2D6 hydroxylation at the 4-position.
-
4-FA blocks this route completely due to the strength of the C-F bond (approx. 116 kcal/mol vs 99 kcal/mol for C-H). This forces metabolism through other pathways (e.g., deamination), potentially altering the pharmacokinetic half-life.
-
-
Toxicity Warning (2C-T Series):
-
In thio-substituted phenethylamines (e.g., 2C-T-7), the alkyl-thio chain is metabolized.
-
Beta-fluorination (e.g., 2C-T-21) can yield fluoroacetate upon metabolism, a potent inhibitor of the aconitase enzyme (Krebs cycle poison).
-
Safe Design: Extending the chain or using difluoro-substitution (e.g., 2C-T-21.5 ) produces difluoroacetic acid, which is significantly less toxic.
-
Visualizations
Diagram 1: SAR Decision Tree for Phenethylamines
This decision tree guides the researcher on when to apply fluorination based on the desired pharmacological outcome.
Caption: Decision logic for fluorinating phenethylamines. Note the divergence between receptor binding (requires bulk) and transporter function (tolerates fluorine).
Diagram 2: Experimental Workflow for Potency Validation
A self-validating protocol to determine
Caption: Standardized workflow for assessing phenethylamine potency. Functional assays (Step 2) are only performed if binding affinity (Step 1) meets the threshold.
Experimental Protocols
To replicate the data cited above, the following standardized protocols are recommended.
Protocol A: Radioligand Binding Assay (5-HT2A)
Objective: Determine the inhibition constant (
-
Preparation: Transfect HEK293 cells with human 5-HT2A receptor cDNA. Harvest membranes by centrifugation (40,000 x g).
-
Incubation: Mix membrane suspension (20 µg protein) with [³H]-Ketanserin (1 nM final conc) and the test compound (concentration range
to M). -
Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM
. -
Equilibrium: Incubate for 60 minutes at 37°C.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Calcium Flux Functional Assay
Objective: Determine if the compound is an agonist or antagonist (measure
-
Loading: Load CHO-K1 cells expressing 5-HT2A with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Baselines: Measure baseline fluorescence for 10 seconds.
-
Injection: Inject test compound.
-
Measurement: Monitor fluorescence increase (calcium release) for 60 seconds.
-
Normalization: Normalize response to a reference full agonist (e.g., 5-HT or DOI).
References
-
Shulgin, A., & Shulgin, A. (1991).[2][3][4][5] PiHKAL: A Chemical Love Story. Transform Press. (Source of original synthesis and qualitative potency data for 2C-B, 2C-I, 2C-T-7).
-
Rickli, A., et al. (2012). Receptor interaction profiles of novel psychoactive phenethylamines and amphetamines. European Neuropsychopharmacology . Link
-
Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis . Link (Key source for the "Fluorine Failure" in 2C series).
-
Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology . Link (Source for 4-FA vs Amphetamine transporter data).
-
Eshleman, A. J., et al. (2014). Psychoactive N-benzylphenethylamines ("NBOMe"s): structure-activity relationships and pharmacology. Biochemical Pharmacology . Link
Sources
Validating enantiomeric purity using Mosher's acid amide derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, Senior Scientists, and Drug Development Professionals
Focus: Absolute Configuration Assignment & Enantiomeric Excess (
Executive Summary
In the high-stakes environment of drug discovery, the distinction between enantiomers is not merely structural—it is toxicological. While Chiral HPLC remains the workhorse for bulk separation, it often fails as a rapid diagnostic tool for absolute configuration. This guide details the Mosher's Acid Amide method, a self-validating NMR protocol that determines both enantiomeric purity and absolute stereochemistry of chiral amines without the need for reference standards or exhaustive method development.
Part 1: The Mosher's Method: Mechanism & Utility
The core of this method relies on
The Conformational Lock (The "Why" it Works)
The reliability of this method hinges on the syn-coplanar conformation . In the amide derivative, the carbinyl proton, the carbonyl oxygen, and the trifluoromethyl (
-
(R)-MTPA derivative: The phenyl group shields the
substituent. -
(S)-MTPA derivative: The phenyl group shields the
substituent.
By comparing the chemical shifts (
Figure 1: The Logic Flow of Mosher's Analysis. Two parallel derivatizations create distinct diastereomers, allowing NMR to detect spatial differences via magnetic shielding.
Part 2: Comparative Analysis
Why choose Mosher's method over modern chromatography?
Table 1: Mosher's Amide Derivatization vs. Alternatives
| Feature | Mosher's Method (NMR) | Chiral HPLC/GC | Chiral Shift Reagents (e.g., Eu(hfc)3) |
| Primary Output | Absolute Configuration & | Enantiomeric Excess ( | Enantiomeric Excess ( |
| Reference Standard | Not Required (Self-validating) | Required (To identify peaks) | Not Required |
| Method Dev Time | Low (< 2 hours) | High (Days for column screening) | Low (< 1 hour) |
| Sample Recovery | Destructive (Derivatized) | High (Prep HPLC) | High (Reversible complex) |
| Resolution | High (Distinct peaks, esp. | High (Baseline separation) | Low (Line broadening issues) |
| Throughput | Low (Manual setup) | High (Automated injection) | Medium |
| Cost | Low (Reagents + NMR time) | High (Columns: | Low |
Expert Insight: Use Chiral HPLC for routine QC of known compounds. Use Mosher's Method for early-stage discovery when you have a new molecule and need to prove its stereochemistry without a reference standard.
Part 3: Experimental Protocol (The Double Derivatization)
CRITICAL: Do not rely on a single reaction. You must synthesize both the (R)- and (S)-MTPA amides to generate the
Materials
-
Substrate: 5–10 mg of dry chiral amine (primary or secondary).
-
Reagent: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's Acid Chlorides).[1]
-
Note: MTPA-Cl is more reactive than the acid form and preferred for amines.
-
-
Base: Dry Pyridine or Triethylamine (TEA) + DMAP.
-
Solvent: Deuterated Chloroform (
) for direct NMR or dry for workup.
Step-by-Step Workflow
-
Preparation: Split your amine sample into two vials (Vial A and Vial B).
-
Reaction A (The S-Derivative):
-
To Vial A, add amine (1 eq), dry pyridine (3 eq), and (R)-(-)-MTPA-Cl (1.2 eq).
-
Stereochem Note: (R)-MTPA-Cl yields the (S)-configuration at the acid stereocenter in the final amide due to Cahn-Ingold-Prelog priority changes during naming, though the spatial arrangement is conserved. Verify your reagent's specific rotation.[5]
-
-
Reaction B (The R-Derivative):
-
To Vial B, add amine (1 eq), dry pyridine (3 eq), and (S)-(+)-MTPA-Cl (1.2 eq).
-
-
Incubation: Stir at Room Temperature for 1–4 hours. Monitor by TLC.
-
Quench & Workup: Add dimethylaminopropylamine (to scavenge excess acid chloride) or dilute with
(1M) and extract with EtOAc. Dry over . -
NMR Acquisition: Dissolve both crude products in
. Acquire H NMR (and F NMR if possible).
Figure 2: Experimental Workflow. Parallel processing ensures identical conditions for both derivatives, minimizing solvent/concentration induced shift errors.
Part 4: Data Analysis & Interpretation[1][6][7]
1. Calculating Enantiomeric Excess (
)
Using
-
If the amine is racemic: You will see two equal peaks (1:1 ratio).
-
If the amine is enantioenriched: You will see a major and a minor peak.
2. Determining Absolute Configuration (The Riguera Model)
To assign the configuration (
-
Assign proton signals in both spectra (
). -
Calculate the difference for each proton:
(Note: Ensure you subtract the shift of the derivative made from (S)-MTPA-Cl from the one made from (R)-MTPA-Cl, or follow the specific convention of your chosen literature model. The standard convention is referring to the acid stereocenter). -
Map the Signs:
-
Protons with positive
( ) lie on the right side of the plane (Substituent ). -
Protons with negative
( ) lie on the left side of the plane (Substituent ).
-
-
Construct the model: Place the protons with positive values on one side and negative on the other.[7] This reveals the spatial arrangement of the amine.
Part 5: Scientific Integrity & Troubleshooting
Self-Validation Check:
If your
-
Conformational Mobility: The amide bond is rotating, or the ring is flipping.
-
Incorrect Assignment: You are comparing non-equivalent protons.
-
Trace Water: Water in
can shift amide peaks. Use dry solvents.[8]
Authoritative Grounding: The method described adheres to the foundational work of Dale and Mosher (1973) [1] and the advanced sector rules refined by Riguera et al. (2005) [2]. While modern variants like silyl diether derivatization exist for sterically hindered alcohols, Mosher's amides remain the gold standard for primary amines due to the robust hydrogen-bonding "lock" of the amide functionality.
References
-
Dale, J. A., & Mosher, H. S. (1973).[2] Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and
-methoxy- -trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. -
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–117.[9]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[1][3][10] Nature Protocols, 2, 2451–2458.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mosher's acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. rsc.org [rsc.org]
- 9. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 10. individual.utoronto.ca [individual.utoronto.ca]
Safety Operating Guide
Personal protective equipment for handling (S)-n-methyl-1-(4-fluorophenyl)ethylamine
Executive Hazard Assessment
Compound Class: Chiral Fluorinated Phenethylamine (Amine). Primary Hazard: Corrosivity (Category 1B) and Acute Toxicity .[1]
Handling (S)-N-methyl-1-(4-fluorophenyl)ethylamine requires a strict barrier strategy.[1][2][3][4][5] As a secondary amine with a fluorinated aromatic ring, this compound presents a dual threat:
-
Immediate Chemical Burns: Like most low-molecular-weight amines, the free base is highly alkaline and lipophilic.[1] It rapidly penetrates the stratum corneum, reacting with subcutaneous lipids to cause deep, necrotic alkali burns that may not be immediately painful.
-
Systemic Toxicity: Structurally related to sympathomimetic agents, absorption can lead to adrenergic stimulation (tachycardia, hypertension).[1]
Critical Warning: Do not mistake the stability of the aromatic C-F bond for general safety.[1] While it does not hydrolyze to Hydrofluoric Acid (HF) on contact with moisture (unlike acyl fluorides), the compound is a potent sensitizer and lachrymator .
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation breakthrough times for lipophilic amines. Standard nitrile exam gloves are insufficient for prolonged contact. [1]
Glove Selection Protocol
| Operation | Glove Material | Thickness | Breakthrough Time | Rationale |
| Incidental Contact (Weighing solids, closed vials) | Nitrile (Double Gloved) | ≥ 5 mil (0.12 mm) | < 10 mins | Nitrile degrades quickly upon amine exposure.[1] Double gloving provides a momentary buffer for doffing.[1] |
| High Risk (Pouring liquid, synthesis, cleaning spills) | Laminate Film (Silver Shield/4H) | ~2.7 mil | > 480 mins | Laminate film is the only material that offers broad spectrum resistance to aggressive amines and halogenated solvents. |
| Dexterity Alternative | Butyl Rubber | ≥ 15 mil | > 60 mins | Use if laminate gloves inhibit necessary dexterity, but change hourly.[1] |
Respiratory & Body Protection[1][3][4][7][8][9]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+) are mandatory.[1] Face shields must be worn during transfers of volumes >10 mL to prevent facial liquefaction necrosis from splashes.[1]
-
Respiratory:
-
Body: Chemical-resistant lab coat (poly-cotton is insufficient for spills; use Tyvek or a rubber apron for bulk handling).[1]
Engineering Controls & Operational Workflow
Workspace Requirements[1][3][4]
-
Ventilation: Fume hood face velocity must be maintained between 0.4 – 0.6 m/s (80 – 120 fpm) .
-
Static Control: Organic amines can accumulate static charge.[1] Ground all metal containers during transfer.
-
Decontamination Station: Prepare a "quench station" inside the hood before opening the bottle: a beaker containing dilute acetic acid (5%) or citric acid.[1]
Step-by-Step Handling Protocol
Step 1: Pre-Operation Check
-
Verify fume hood flow.[1]
-
Don PPE: Laminate gloves (liners) under Nitrile outer gloves.[1]
-
Place absorbent pads (chem-mats) on the hood surface.[1]
Step 2: Transfer (Liquid Free Base)
-
Technique: Do not pour directly from the stock bottle if >100mL.[1] Use a glass syringe with a long needle or a cannula transfer to minimize vapor generation.[1]
-
Vapor Suppression: Keep the stock bottle capped whenever not actively withdrawing liquid.[1]
Step 3: Weighing (Solid Salt Form)
-
Containment: Weigh inside the fume hood if possible.[1] If using a balance outside the hood, dissolve the solid in solvent inside the hood immediately after weighing.
-
Static: Use an anti-static gun on the weighing boat to prevent "flying" powder.
Step 4: Post-Operation Decontamination [1]
-
Wipe all exterior surfaces of the secondary container with a dry tissue, then a tissue dampened with dilute acetic acid.
-
Dispose of wipes as hazardous solid waste.[1]
Emergency Response & Disposal
Biological Exposure[7]
-
Skin Contact: IMMEDIATE FLUSHING. Wash with soap and water for 15 minutes.[1] Do not use solvent (alcohol/acetone) to clean skin; this drives the amine deeper into the tissue.
-
Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek emergency ophthalmological care immediately—alkali burns can cause delayed blindness.[1]
Chemical Disposal (Neutralization)
Never dispose of amines down the drain.
-
Segregation: Classify as "Halogenated Basic Organic Waste." [1]
-
Neutralization (For Spills/Rinsate):
-
Labeling: Label waste container clearly: "Contains Fluorinated Organics. DO NOT MIX with Bleach/Oxidizers." (Mixing amines with bleach creates chloramines, which are toxic gases).[1]
Decision Logic Visualization
The following diagram outlines the decision-making process for PPE and handling based on the physical state of the material.
Figure 1: Operational decision matrix for selecting PPE and handling procedures based on the physical state of the fluorinated amine.
References
-
Thermo Fisher Scientific. (2024).[1][6] Safety Data Sheet: 2-(4-Fluorophenyl)ethylamine. Retrieved from [1]
-
Ansell Healthcare. (2022).[1] Permeation & Degradation Database: Amine Breakthrough Times. Retrieved from
-
National Institutes of Health (PubChem). (2025).[1] Compound Summary: 4-Fluorophenethylamine.[1] Retrieved from
-
University of California, Santa Barbara. (2023).[1] Standard Operating Procedure: Handling Organic Amines. Retrieved from
-
Sigma-Aldrich (Merck). (2024).[1] Safety Data Sheet: (S)-N-Ethyl-α-methyl-m-(trifluoromethyl)phenethylamine (Analogous Fluorinated Amine). Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
